1-(Quinazolin-6-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-quinazolin-6-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-6H,1H3 |
InChI Key |
ILKPUUPQXWCZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CN=CN=C2C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Quinazolin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and detailed characterization of the target compound, 1-(Quinazolin-6-yl)ethanone. Due to the limited availability of direct literature for this specific molecule, this document outlines a proposed synthesis based on established chemical principles and analogous reactions. The characterization data presented is predictive, based on the analysis of structurally similar compounds, and is intended to serve as a benchmark for researchers working with this and related molecules.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The quinazoline ring system is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. The introduction of an acetyl group at the 6-position of the quinazoline ring, yielding this compound, provides a valuable intermediate for further functionalization and the development of novel drug candidates. This guide details a practical synthetic approach and the expected analytical characterization of this compound.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a multi-step process starting from commercially available 4-bromo-2-nitroaniline. The key steps include the construction of the quinazoline ring, followed by a palladium-catalyzed cross-coupling reaction to introduce the acetyl group.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N'-(4-Bromo-2-nitrophenyl)-N,N-dimethylformimidamide
-
Methodology: To a solution of 4-bromo-2-nitroaniline (1.0 eq) in a round-bottom flask is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq). The reaction mixture is heated to 120°C and stirred for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to afford N'-(4-Bromo-2-nitrophenyl)-N,N-dimethylformimidamide as a solid.
Step 2: Synthesis of 6-Bromoquinazoline
-
Methodology: To a solution of N'-(4-Bromo-2-nitrophenyl)-N,N-dimethylformimidamide (1.0 eq) in glacial acetic acid is added iron powder (5.0 eq) portion-wise. The reaction mixture is heated to 110°C and stirred vigorously for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-bromoquinazoline.
Step 3: Synthesis of this compound
-
Methodology: In a flame-dried Schlenk flask, 6-bromoquinazoline (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) are dissolved in anhydrous toluene. The mixture is degassed with argon for 15 minutes and then heated to 110°C for 12 hours under an argon atmosphere. After cooling to room temperature, 1M hydrochloric acid is added, and the mixture is stirred for 1 hour. The aqueous layer is separated, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Characterization Data
The following tables summarize the expected quantitative data for the characterization of this compound. This data is predictive and based on the analysis of structurally related compounds.
Physical and Analytical Data
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 135 - 140 °C |
| Solubility | Soluble in DMSO, Chloroform, Methanol |
| Purity (by HPLC) | >95% |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.45 | s | 1H | H-2 (Quinazoline) |
| 9.30 | s | 1H | H-4 (Quinazoline) |
| 8.50 | d | 1H | H-5 (Quinazoline) |
| 8.35 | dd | 1H | H-7 (Quinazoline) |
| 8.00 | d | 1H | H-8 (Quinazoline) |
| 2.80 | s | 3H | -COCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 197.5 | C=O (Ketone) |
| 160.0 | C-2 (Quinazoline) |
| 152.0 | C-4 (Quinazoline) |
| 150.5 | C-8a |
| 138.0 | C-6 |
| 135.0 | C-5 |
| 130.0 | C-7 |
| 128.5 | C-8 |
| 125.0 | C-4a |
| 27.0 | -COCH₃ |
Table 3: Predicted FT-IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Weak | C-H stretch (Aromatic) |
| 2920 | Weak | C-H stretch (Aliphatic) |
| 1685 | Strong | C=O stretch (Ketone) |
| 1610, 1580, 1490 | Medium | C=C and C=N stretches (Ring) |
| 1360 | Medium | C-H bend (Methyl) |
| 830 | Strong | C-H bend (Aromatic) |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Assignment |
| 173.0715 | [M+H]⁺ (Calculated for C₁₀H₉N₂O⁺) |
| 195.0534 | [M+Na]⁺ (Calculated for C₁₀H₈N₂ONa⁺) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a high probability of success. The provided characterization data serves as a valuable reference for the identification and quality control of the synthesized compound. This information is intended to facilitate further research and development of novel quinazoline-based compounds with potential therapeutic applications. Researchers are encouraged to adapt and optimize the presented protocols to suit their specific laboratory conditions and requirements.
An In-depth Technical Guide to 1-(Quinazolin-6-yl)ethanone: Chemical Properties and Structure
Disclaimer: Extensive literature and database searches did not yield specific experimental data for 1-(quinazolin-6-yl)ethanone. This guide, therefore, provides a comprehensive overview based on the well-characterized properties of the quinazoline scaffold and related derivatives, offering a predictive profile for researchers, scientists, and drug development professionals.
Introduction to the Quinazoline Scaffold
The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in medicinal chemistry.[1] Derivatives of quinazoline are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinazoline scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The introduction of an acetyl group at the 6-position, as in the theoretical this compound, is anticipated to modulate its electronic properties and potential biological interactions.
Chemical Structure and Properties
While experimental data for this compound is not available, its structure can be confidently predicted. The key structural feature is an acetyl group (-COCH₃) attached to the 6-position of the quinazoline ring.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.19 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)c1cc2c(cncn2)cc1 |
| InChI Key | Predicted: BZYJVKQJCVCCRK-UHFFFAOYSA-N |
Hypothetical Synthesis Pathway
A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of quinazoline derivatives. A common approach involves the cyclization of appropriately substituted anthranilic acid derivatives.
Caption: Hypothetical synthesis of this compound.
Experimental Protocol: General Procedure for Quinazoline Synthesis
-
Reactant Mixture: Combine 4-amino-3-acetylbenzoic acid and an excess of formamide in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the reaction mixture at a temperature sufficient for cyclization, typically between 150-180 °C, for several hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired product.
Spectroscopic Characterization
The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons on the quinazoline ring (δ 7.5-9.5 ppm), singlet for the methyl protons of the acetyl group (δ ~2.7 ppm). |
| ¹³C NMR | Carbonyl carbon of the acetyl group (δ ~197 ppm), aromatic carbons of the quinazoline ring (δ 120-160 ppm), methyl carbon of the acetyl group (δ ~26 ppm). |
| IR (Infrared) | C=O stretching vibration of the ketone (~1680 cm⁻¹), C=N stretching of the quinazoline ring (~1615 cm⁻¹), C-H stretching of the aromatic ring (~3050 cm⁻¹). |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight (m/z = 172.19). |
Potential Biological Activity and Signaling Pathways
Quinazoline derivatives are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The introduction of an acetyl group could influence the binding affinity and selectivity of the compound for specific kinase targets.
Many quinazoline-based drugs target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR signaling can block downstream pathways like the PI3K/AKT/mTOR pathway, which is critical for cell proliferation and survival.
References
In-Depth Technical Guide on the Biological Activity of 1-(Quinazolin-6-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of chalcone derivatives of 1-(quinazolin-6-yl)ethanone. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This document details their anticancer properties, supported by quantitative data, experimental protocols, and visualizations of the underlying signaling pathways.
Core Synthesis of this compound Chalcone Derivatives
The synthesis of chalcones derived from this compound is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde.
A general synthetic route involves a multi-step process. Initially, a quinazolinone precursor is synthesized, which is then converted to the key intermediate, this compound. This intermediate is subsequently reacted with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide or piperidine, to yield the target chalcone derivatives. The reaction progress can be monitored by thin-layer chromatography (TLC).
Biological Activity of this compound Chalcone Derivatives
Research into the biological activities of this compound chalcone derivatives has primarily focused on their potential as anticancer agents.
Anticancer Activity
Multiple studies have demonstrated the cytotoxic effects of these chalcone derivatives against a range of human cancer cell lines. The anticancer activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cancer cell growth.
A series of ten novel chalcone-incorporated quinazoline derivatives (compounds 11a-11j ) were synthesized and evaluated for their in vitro anticancer activity against four human cancer cell lines: A549 (lung), HT-29 (colon), MCF-7 (breast), and A375 (melanoma).[1] Several of these compounds exhibited potent cytotoxic activity, with some showing greater potency than the reference drug, Combretastatin-A4.[1]
Table 1: Anticancer Activity (IC50 in µM) of this compound Chalcone Derivatives [1]
| Compound | A549 | HT-29 | MCF-7 | A375 |
| 11a | 2.67 | 4.67 | 3.78 | - |
| 11b | - | 12.6 | - | 5.87 |
| 11c | 1.34 | - | 2.01 | 2.23 |
| 11d | 3.67 | 2.11 | - | 2.30 |
| 11e | 7.45 | 2.33 | - | - |
| 11f | 2.90 | 0.18 | - | 1.89 |
| 11g | 0.10 | 0.13 | 0.17 | 1.34 |
| 11h | 2.55 | - | - | 9.34 |
| 11i | 0.10 | 1.56 | 0.14 | 0.19 |
| 11j | 2.10 | 2.89 | 0.16 | 1.37 |
| Combretastatin-A4 | 0.11 | 0.93 | 0.18 | 0.21 |
Note: "-" indicates that the compound was not active at the tested concentrations.
Antimicrobial Activity
While the primary focus has been on anticancer activity, the broader class of quinazolinone derivatives and chalcones are known to possess antimicrobial properties. Further investigation into the specific antimicrobial spectrum of this compound chalcone derivatives is warranted. Standard methods for evaluating antimicrobial activity include determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Mechanism of Action and Signaling Pathways
The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt signaling pathway is a critical regulator of these processes and is frequently dysregulated in cancer.
Several quinazoline derivatives have been identified as inhibitors of the PI3K/Akt pathway. The binding of a growth factor to its receptor tyrosine kinase (RTK) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 then recruits and activates Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis. Inhibition of this pathway by quinazoline derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the general PI3K/Akt signaling pathway, which is a common target for quinazoline-based anticancer agents.
Experimental Protocols
General Synthesis of Chalcones from this compound
This protocol describes a general method for the synthesis of chalcone derivatives from this compound and a substituted benzaldehyde via Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 10-40%) or piperidine
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution or a catalytic amount of piperidine to the cooled, stirring mixture.
-
Continue stirring at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized chalcone derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HT-29, MCF-7, A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized chalcone derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chalcone derivatives (typically in a serial dilution) and a vehicle control (DMSO) for a specified incubation period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized chalcone derivatives against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Synthesized chalcone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the chalcone derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (broth with microorganism and no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Chalcone derivatives of this compound represent a class of compounds with significant potential for the development of new anticancer agents. Their synthesis is straightforward, and they exhibit potent cytotoxic activity against various cancer cell lines, likely through the inhibition of key signaling pathways such as the PI3K/Akt pathway. Further research is warranted to explore their full therapeutic potential, including their antimicrobial and enzyme inhibitory activities, and to optimize their structure for enhanced efficacy and selectivity. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
Spectroscopic Analysis of 1-(Quinazolin-6-yl)ethanone: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1-(Quinazolin-6-yl)ethanone did not yield specific results for this compound. The following guide is a representative example of how such data would be presented and analyzed. The data herein is hypothetical and serves as a template for the analysis of a similar quinazoline derivative.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have made them a focal point of medicinal chemistry research. The introduction of an acetyl group at the 6-position of the quinazoline ring, yielding this compound, can significantly influence its electronic properties and potential biological interactions. A thorough spectroscopic analysis is paramount for the unequivocal identification and characterization of this compound, ensuring its purity and structural integrity for further studies. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and the experimental protocols for their acquisition.
Molecular Structure
The chemical structure of this compound is depicted below. The numbering of the quinazoline ring system is crucial for the assignment of spectroscopic signals.
Diagram of this compound Structure
Caption: Molecular structure of this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar structures.
Table 1: ¹H NMR Spectroscopic Data (Hypothetical)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| ~9.50 | s | - | 1H | H-2 |
| ~9.30 | s | - | 1H | H-4 |
| ~8.80 | d | ~2.0 | 1H | H-5 |
| ~8.30 | dd | ~8.8, 2.0 | 1H | H-7 |
| ~8.00 | d | ~8.8 | 1H | H-8 |
| ~2.80 | s | - | 3H | -COCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Hypothetical)
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~197.0 | C=O |
| ~162.0 | C-2 |
| ~158.0 | C-4 |
| ~152.0 | C-8a |
| ~138.0 | C-6 |
| ~135.0 | C-5 |
| ~130.0 | C-7 |
| ~128.0 | C-4a |
| ~125.0 | C-8 |
| ~27.0 | -CH₃ |
Table 3: IR Spectroscopic Data (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050 | Medium | Aromatic C-H stretch |
| ~1690 | Strong | C=O stretch (ketone) |
| ~1610, 1580, 1500 | Medium-Strong | C=C and C=N stretching |
| ~1360 | Medium | -CH₃ bending |
| ~850 | Strong | C-H out-of-plane bending |
Table 4: Mass Spectrometry Data (Hypothetical)
| m/z | Ion |
|---|---|
| 172.06 | [M]⁺ |
| 157.04 | [M-CH₃]⁺ |
| 129.04 | [M-COCH₃]⁺ |
Experimental Protocols
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 4.08 s
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.36 s
-
Relaxation Delay: 2.0 s
-
4.2. Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16
-
Resolution: 4 cm⁻¹
-
4.3. Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Scan Range (m/z): 50-500
-
Source Temperature: 120 °C
-
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of this compound is outlined below.
Diagram of Spectroscopic Analysis Workflow
A Technical Guide to Novel Synthesis Methods for Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of modern and innovative synthetic methodologies for quinazolinone derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities.[1][2][3][4] This document details various synthetic strategies, presents comparative quantitative data, and offers detailed experimental protocols for key reactions. Furthermore, it visualizes a critical signaling pathway involving quinazolinone derivatives and a general experimental workflow for their synthesis and characterization.
Introduction to Quinazolinone Derivatives
Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[5] Their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities.[2][3][4][5][6] The quinazolinone scaffold is a core component of several natural products and clinically used drugs, such as the sedative-hypnotic methaqualone and the antimalarial agent febrifugine.[6][7] The continued exploration of new derivatives necessitates the development of efficient and versatile synthetic methods.
Novel Synthetic Strategies
Recent advancements in organic synthesis have led to the development of several novel methods for the preparation of quinazolinone derivatives. These methods often offer advantages such as improved yields, shorter reaction times, milder reaction conditions, and greater structural diversity.
2.1. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions.[8][9] This method offers rapid and intense heating of polar substances, leading to significantly reduced reaction times and often higher product yields compared to conventional heating methods.[9]
2.2. Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion.[10] These reactions are highly atom-economical and allow for the rapid generation of complex molecules from simple precursors.[10]
2.3. C-H Functionalization
Transition metal-catalyzed C-H functionalization has become a transformative tool in organic synthesis.[11][12] This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials and thus increasing synthetic efficiency.[13][14] Rhodium and Cobalt-catalyzed reactions have been effectively used for the synthesis of quinazolinones.[13][15]
Comparative Data on Synthesis Methods
The following table summarizes quantitative data for various novel synthesis methods for quinazolinone derivatives, allowing for a direct comparison of their efficiencies.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | Yb(OTf)3 (10 mol%) | Solvent-free | - | 2-3 min | 85-95 | (Adapted from[5]) |
| Organocatalytic (One-Pot) | Acetic Acid (10 mol%) | - | - | - | 81-97 | (Adapted from Ramesh et al., 2018[1]) |
| C-H Functionalization (Rh) | [CpRhCl2]2/AgBF4 | DCE | 100 | 12 h | up to 95 | (Adapted from Wang et al., 2016[13]) |
| C-H Functionalization (Co) | [CoCp(CO)I2]/AgSbF6 | DCE | 110 | 24 h | 41-92 | (Adapted from[15]) |
| Oxidative Cyclization | Trifluoroacetic Acid | Toluene | 120 | - | 52-82 | (Adapted from Jia et al., 2020[1]) |
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic routes discussed in this guide.
4.1. General Procedure for Microwave-Assisted Synthesis of 4(3H)-Quinazolinones
A mixture of 2-aminobenzonitrile (1 mmol), an acyl chloride (1.2 mmol), and Yb(OTf)3 (10 mol%) is subjected to microwave irradiation (power and temperature settings should be optimized for the specific reactor) for 2-3 minutes in a solvent-free condition. After completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is cooled to room temperature. The solid product is then purified by recrystallization from ethanol to afford the desired 4(3H)-quinazolinone derivative. (Protocol adapted from[5])
4.2. General Procedure for One-Pot Three-Component Synthesis of Spiro-Fused Quinazolinones
To a solution of isatoic anhydride (1 mmol) and an aryl amine (1 mmol) in a suitable solvent, a cyclic ketone (1.2 mmol) and acetic acid (10 mol%) are added. The reaction mixture is stirred at room temperature for the time required to complete the reaction (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired spiro-fused quinazolinone. (Protocol adapted from Ramesh et al., 2018[1])
4.3. General Procedure for Rh(III)-Catalyzed C-H Functionalization
A mixture of benzimidate (0.2 mmol), dioxazolone (0.24 mmol), [Cp*RhCl2]2 (2 mol%), and AgBF4 (8 mol%) in 1,2-dichloroethane (DCE) (1.0 mL) is stirred in a sealed tube at 100 °C for 12 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the corresponding quinazoline product. (Protocol adapted from Wang et al., 2016[13])
Signaling Pathways and Experimental Workflows
5.1. EGFR Signaling Pathway Inhibition by Quinazolinone Derivatives
Many quinazolinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following diagram illustrates the EGFR signaling pathway and the point of inhibition by these compounds.
Caption: EGFR signaling pathway and its inhibition.
5.2. General Experimental Workflow for Synthesis and Characterization
The synthesis and characterization of novel quinazolinone derivatives follow a systematic workflow, from the initial reaction setup to the final structural elucidation and purity assessment.
Caption: General workflow for quinazolinone synthesis.
Conclusion
The field of quinazolinone synthesis is continually evolving, with novel methodologies offering more efficient and sustainable routes to these valuable compounds. Microwave-assisted synthesis, multi-component reactions, and C-H functionalization represent just a few of the powerful tools available to researchers. The continued development of such methods will undoubtedly facilitate the discovery of new quinazolinone derivatives with enhanced therapeutic potential.
References
- 1. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 2. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ujpronline.com [ujpronline.com]
- 6. Simple Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 7. Methaqualone - Wikipedia [en.wikipedia.org]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. scilit.com [scilit.com]
- 11. soc.chim.it [soc.chim.it]
- 12. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of quinazolinones via Cp*Co(iii)-catalyzed C–H functionalization of primary amides with oxadiazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pharmacological Potential of Quinazoline Compounds: A Technical Guide for Drug Development Professionals
An in-depth exploration of the diverse therapeutic applications of quinazoline and its derivatives, focusing on their mechanisms of action, structure-activity relationships, and future prospects in drug discovery.
Introduction
The quinazoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] Several quinazoline-based drugs have received FDA approval, particularly in the realm of oncology, underscoring the clinical significance of this structural motif.[4] This technical guide provides a comprehensive overview of the pharmacological potential of quinazoline compounds, with a focus on their therapeutic applications, underlying mechanisms of action, and key experimental methodologies for their synthesis and evaluation.
Anticancer Activity of Quinazoline Derivatives
Quinazoline derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[5] The majority of research into the anticancer properties of quinazolines has centered on their role as kinase inhibitors, which can disrupt DNA replication and transcription, ultimately preventing tumor growth.[5]
Kinase Inhibition: A Primary Mechanism of Action
A key mechanism by which quinazolines exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[5] Mutations in these kinases can lead to uncontrolled cell growth and differentiation, making them prime targets for cancer therapy.[5] Several quinazoline derivatives have been developed as potent inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Afatinib, are quinazoline-based EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer (NSCLC).[4][6] These compounds competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling pathways like the PI3K-Akt pathway, which are critical for cell survival and proliferation.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Kinase: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating significant cytotoxic activity.[5] For instance, the hybrid quinazoline-indazole molecule (46) displayed a potent inhibitory activity against VEGFR-2 kinase with an IC50 of 5.4 nM.[5]
-
Phosphatidylinositol 3-Kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers. Quinazoline derivatives have been synthesized to target and inhibit PI3K, thereby inducing apoptosis and inhibiting cancer cell growth.[6]
Other Anticancer Mechanisms
Beyond kinase inhibition, quinazoline compounds exhibit anticancer activity through other mechanisms, including:
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, making them promising candidates for anticancer drug design.[8]
-
Induction of Apoptosis: Many quinazoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be achieved through the activation of caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2.[6]
-
Cell Cycle Arrest: Some quinazolinone compounds can block the cell cycle at the G2/M phase, preventing tumor cell proliferation.[8]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| EGFR Inhibitors | ||||
| Erlotinib Conjugate (24) | EGFR | A431, HCC827 | 0.005 - 0.88 | [5] |
| 2-nitroimidazole derivative (15) | EGFR-TK | A549, HT-29 | 0.18 - 1.13 | [5] |
| Compound 3o | Anticancer | A549, HCT116, MCF-7 | 0.14 - 4.26 | [9] |
| VEGFR-2 Inhibitors | ||||
| Quinazoline-indazole hybrid (46) | VEGFR-2 kinase | HUVEC | Not specified (99.6% inhibition at 10 µM) | [5] |
| Quinazoline derivative (47) | EGFR kinase | HUVEC | 1.8 | [5] |
| Tubulin Polymerization Inhibitors | ||||
| Compound 2 | Tubulin polymerization | PC-3, MCF-7, MDA-MB-231, HepG-2, RKO, HT-29 | 0.051 - 0.44 | [10] |
| Quinazolin-4(3H)-one derivative (101) | Tubulin polymerization | L1210, K562 | 5.8 | [8] |
| Other Mechanisms | ||||
| Compound 18 | Apoptosis induction, Cell cycle arrest (G2/M) | MGC-803 | 0.85 | [11] |
| Compound 44 | Anticancer | MCF-7, HepG2 | More potent than cisplatin against MCF-7 | [4] |
Antimicrobial Activity of Quinazoline Derivatives
In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is a critical global health priority. Quinazoline and its derivatives have demonstrated significant potential as a source of novel antimicrobial compounds.[12]
Mechanisms of Antimicrobial Action
The antimicrobial activity of quinazoline derivatives is attributed to various mechanisms, including:
-
Inhibition of Bacterial DNA Gyrase: Some quinazolinone derivatives have been shown to be potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.[13]
-
Disruption of Bacterial Cell Membranes: The lipophilic nature of some quinazoline derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to cell death.[14]
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Certain quinazolinone derivatives have been found to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa.
Quantitative Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of various quinazoline derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Antibacterial Activity | |||
| Quinazoline-piperazine hybrids (6d, 6g) | Gram-positive and Gram-negative bacteria | 2.5 | [13] |
| Imidazo/benzimidazo[1,2-c]quinazolines (8ga, 8gc, 8gd) | E. coli, S. aureus, K. pneumoniae | 4 - 8 | [2] |
| 4(3H)-Quinazolinone derivative (27) | S. aureus (including resistant strains) | ≤ 0.5 | [3] |
| Antifungal Activity | |||
| Imidazo/benzimidazo[1,2-c]quinazolines (8gf, 8ga, 8gc, 8gi, 8gd) | A. niger, C. albicans | 8 - 16 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of quinazoline compounds.
Synthesis of Quinazoline Derivatives
One-Pot Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones:
This protocol describes a microwave-assisted, one-pot synthesis of 3-substituted-2-methyl-quinazolin-4(3H)-ones from anthranilic acid, various amines, and acetic anhydride.[15]
-
Intermediate Synthesis: Conventionally synthesize 2-methyl-4H-benzoxazin-4-one by refluxing anthranilic acid (25 mmol) with acetic anhydride (50 mmol) for 4 hours.
-
Solvent Removal: Evaporate the excess acetic anhydride and the acetic acid formed during the reaction under reduced pressure to obtain the crude benzoxazinone.
-
Reaction with Amine: In a microwave reactor, combine the crude benzoxazinone with the desired amine in a suitable solvent (e.g., a deep eutectic solvent like choline chloride:urea).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified temperature and time to facilitate the reaction.
-
Product Isolation: After the reaction is complete (monitored by TLC), precipitate the desired product by adding water.
-
Purification: Recrystallize the precipitated product from ethanol to obtain the purified 2-methyl-3-substituted-quinazolin-4(3H)-one.
In Vitro Anticancer Activity Assessment
MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding: Seed cancer cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to attach for at least 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline compounds for a specified duration (e.g., 24-72 hours). Include untreated cells as a control.
-
MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:1000 in the appropriate cell culture medium to a final concentration of 5 µg/mL. Add 110 µL of this MTT solution to each well.[1]
-
Incubation: Incubate the plate for 4-6 hours in a standard tissue culture incubator to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent, such as DMSO, to each well. Pipette thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Antimicrobial Activity Assessment
Broth Microdilution Method for MIC Determination:
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][8]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the quinazoline compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[6]
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial agent in a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[6]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by quinazoline compounds and a general experimental workflow.
A general experimental workflow for the development of quinazoline-based therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIC determination by broth microdilution. [bio-protocol.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Methylene blue - Wikipedia [en.wikipedia.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. asianpubs.org [asianpubs.org]
- 12. youtube.com [youtube.com]
- 13. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(Quinazolin-6-yl)ethanone and its Derivatives: Synthesis, Nomenclature, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(quinazolin-6-yl)ethanone and the broader class of quinazoline derivatives. Due to the limited specific data available for this compound, this guide expands its scope to cover the well-documented synthesis, nomenclature, and significant biological activities of related quinazolinone and acetylquinazoline compounds. This information is crucial for researchers and professionals involved in drug discovery and development, particularly in the field of oncology.
Nomenclature and Chemical Identity
While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, its nomenclature follows standard IUPAC (International Union of Pure and Applied Chemistry) conventions. The name "this compound" describes an ethanone (acetyl) group attached to the 6th position of a quinazoline ring.
The quinazoline core is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring. The numbering of the quinazoline ring system starts from one of the nitrogen atoms in the pyrimidine ring and proceeds around the fused system.
Table 1: Nomenclature and Identifiers of Representative Quinazoline Derivatives
| Compound Name | Parent Heterocycle | Substituent(s) | Molecular Formula |
| This compound | Quinazoline | 6-acetyl | C₁₀H₈N₂O |
| Gefitinib | Quinazoline | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy) | C₂₂H₂₄ClFN₄O₃ |
| Erlotinib | Quinazoline | 4-((3-ethynylphenyl)amino)-6,7-bis(2-methoxyethoxy) | C₂₂H₂₃N₃O₄ |
| Vandetanib | Quinazoline | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy) | C₂₂H₂₄BrFN₄O₂ |
Synthesis of Quinazoline Derivatives
The synthesis of the quinazoline scaffold can be achieved through various methods. A common approach involves the condensation of anthranilic acid derivatives with amides or other reagents to form the pyrimidine ring.
General Synthesis of 4(3H)-Quinazolinones
A widely employed method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by cyclization with a primary amine.
Experimental Protocol: Synthesis of 2,3-disubstituted 4(3H)-Quinazolinones
-
Acylation of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to form the corresponding N-acylanthranilic acid.
-
Cyclization: The N-acylanthranilic acid is then heated with a primary amine, leading to the formation of the 2,3-disubstituted 4(3H)-quinazolinone. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final compound.
Synthesis of Substituted Quinazolines
The synthesis of more complex quinazoline derivatives often involves multi-step reaction sequences. For instance, the synthesis of kinase inhibitors like gefitinib involves the construction of the substituted quinazoline core followed by the introduction of the side chains.
Experimental Protocol: Example Synthesis of a 4-Anilinoquinazoline Derivative
-
Preparation of the Quinazoline Core: A substituted anthranilonitrile is reacted with formamide or a similar reagent to construct the quinazoline ring.
-
Chlorination: The resulting quinazolinone is then chlorinated, typically at the 4-position, using a reagent like thionyl chloride or phosphorus oxychloride.
-
Nucleophilic Substitution: The 4-chloroquinazoline is subsequently reacted with a substituted aniline in a nucleophilic aromatic substitution reaction to introduce the anilino side chain. This step is often carried out in a solvent like isopropanol and may be base-catalyzed.
-
Purification: The final product is purified using standard techniques such as crystallization and chromatography.
Biological Activity and Therapeutic Potential
Quinazoline and quinazolinone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their broad range of biological activities.[1] They have shown potential as anticancer, anti-inflammatory, antibacterial, and anticonvulsant agents.[1]
Anticancer Activity
The most significant therapeutic application of quinazoline derivatives is in oncology.[2] Several FDA-approved cancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline scaffold.[3]
Table 2: Biological Activity of Selected Quinazoline-Based Kinase Inhibitors
| Compound | Target(s) | IC₅₀ (EGFR) | IC₅₀ (VEGFR-2) | Therapeutic Use |
| Gefitinib | EGFR | 2-37 nM | >10 µM | Non-small cell lung cancer |
| Erlotinib | EGFR | 2 nM | >10 µM | Non-small cell lung cancer, Pancreatic cancer |
| Vandetanib | VEGFR-2, EGFR, RET | 40 nM | 500 nM | Medullary thyroid cancer |
| Sunitinib (related scaffold) | VEGFRs, PDGFRs, c-KIT | - | 2 nM | Renal cell carcinoma, GIST |
IC₅₀ values can vary depending on the assay conditions.
These compounds primarily exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
Many quinazoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] These receptors play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival.[5] In many cancers, these pathways are dysregulated, leading to uncontrolled cell proliferation.[5]
The EGFR signaling pathway is a key driver of cell proliferation and survival.[6] Quinazoline-based inhibitors like gefitinib and erlotinib are ATP-competitive inhibitors that bind to the kinase domain of EGFR, preventing its autophosphorylation and the activation of downstream signaling cascades.[3]
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
The VEGFR signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Quinazoline derivatives, such as vandetanib, can inhibit VEGFR-2, thereby blocking the pro-angiogenic signals and starving the tumor of its blood supply.[7]
Caption: VEGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Conclusion
The quinazoline scaffold remains a highly valuable pharmacophore in modern drug discovery. While specific data for this compound is limited, the extensive research on its derivatives highlights the significant potential of this chemical class. The ability to functionalize the quinazoline ring at various positions allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors for a range of therapeutic targets. The continued exploration of novel quinazoline derivatives holds great promise for the discovery of new and improved therapies for cancer and other diseases.
References
- 1. Quinazolinone-based hybrids with diverse biological activities: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-(Quinazolin-6-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, publicly accessible literature does not contain specific experimental data on the solubility and stability of 1-(Quinazolin-6-yl)ethanone. Therefore, this document serves as a technical guide and template, presenting a comprehensive overview of the requisite studies. The quantitative data herein is hypothetical and illustrative of the expected results for a representative quinazoline derivative, designated as QZE-1 , to guide researchers in their experimental design and data presentation.
Executive Summary
This guide provides a detailed framework for assessing the critical physicochemical properties of this compound, a quinazoline derivative of interest in drug discovery. The solubility and stability of an active pharmaceutical ingredient (API) are paramount to its developability, influencing its bioavailability, formulation, and shelf-life. This document outlines the standard methodologies for determining aqueous and solvent solubility, as well as for evaluating the stability of the compound under various stress conditions as mandated by ICH guidelines. The presented protocols and data tables for the hypothetical compound QZE-1 offer a blueprint for the systematic evaluation of this compound.
Data Presentation: Physicochemical Properties of QZE-1 (Hypothetical Data)
Quantitative data is summarized in the following tables to facilitate clear comparison and analysis.
Table 1: Aqueous Solubility of QZE-1
| Solubility Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Kinetic | Phosphate Buffered Saline | 7.4 | 25 | 45.8 | 266 | Nephelometry |
| Thermodynamic | Phosphate Buffered Saline | 7.4 | 25 | 21.5 | 125 | Shake-Flask |
| Thermodynamic | Simulated Gastric Fluid (SGF) | 1.2 | 37 | 150.2 | 872 | Shake-Flask |
| Thermodynamic | Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 18.9 | 110 | Shake-Flask |
Table 2: Solvent Solubility of QZE-1
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| Ethanol | 25 | 12.5 |
| Propylene Glycol | 25 | 8.2 |
| Polyethylene Glycol 400 (PEG400) | 25 | 25.7 |
| Methanol | 25 | 15.3 |
Table 3: Summary of Forced Degradation Studies for QZE-1
| Stress Condition | Time | % Assay of Parent | % Degradation | Major Degradants Formed |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24h | 88.3% | 11.7% | QZE-D1, QZE-D2 |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 24h | 85.1% | 14.9% | QZE-D3 |
| Oxidative (3% H₂O₂, RT) | 24h | 92.5% | 7.5% | QZE-D4 |
| Thermal (80°C, solid state) | 7 days | 98.1% | 1.9% | Minor unspecified |
| Photolytic (ICH Q1B, solid state) | 1.2M lux-hr / 200 W-hr/m² | 96.4% | 3.6% | QZE-D5 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited above.
Aqueous Solubility Determination
3.1.1 Kinetic Solubility Assay The kinetic solubility of QZE-1 is determined by laser nephelometry. A 10 mM stock solution of the compound in DMSO is serially diluted and then added to a phosphate-buffered saline (PBS) solution (pH 7.4) in a 96-well plate. The final DMSO concentration is kept below 1% to minimize co-solvent effects. The plate is shaken for 2 hours at room temperature. The formation of precipitate is detected by measuring the scattering of a laser beam passed through each well. The highest concentration that does not produce a precipitate is reported as the kinetic solubility.
3.1.2 Thermodynamic (Shake-Flask) Solubility Assay This method measures the equilibrium solubility. An excess amount of solid QZE-1 is added to various aqueous media (e.g., PBS pH 7.4, SGF, SIF) in sealed glass vials. The vials are agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached. After incubation, the samples are filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then quantified by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a calibration curve.
Solvent Solubility Determination
An excess amount of solid QZE-1 is added to various organic solvents (e.g., DMSO, Ethanol, PEG400) in glass vials. The vials are vortexed and then shaken at room temperature for 24 hours. The resulting suspensions are filtered, and the concentration of the compound in the filtrate is determined by HPLC-UV, as described for the thermodynamic solubility assay.
Stability and Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule, following ICH Q1A(R2) guidelines. A stock solution of QZE-1 is prepared and subjected to the following stress conditions:
-
Acidic Hydrolysis: The compound is dissolved in 0.1 N HCl and incubated at 60°C.
-
Basic Hydrolysis: The compound is dissolved in 0.1 N NaOH and incubated at 60°C.
-
Oxidative Degradation: The compound is exposed to a 3% solution of hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Solid QZE-1 is placed in a temperature-controlled oven at 80°C.
-
Photostability: Solid QZE-1 is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B.[1][2] A control sample is kept in the dark.
Samples are collected at various time points (e.g., 0, 6, 12, 24 hours for solutions; 1, 3, 7 days for solids) and analyzed by a stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.
Visualizations: Workflows and Biological Context
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solubility and stability assessment of a new chemical entity.
Illustrative Signaling Pathway
Quinazoline derivatives are well-known inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[3][4] Dysregulation of the EGFR signaling pathway is a key driver in several cancers. The diagram below illustrates a simplified EGFR signaling cascade, a potential target for compounds like this compound.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
Initial Screening of 1-(Quinazolin-6-yl)ethanone for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several derivatives having achieved clinical success. This technical guide outlines a proposed initial screening cascade for a novel derivative, 1-(Quinazolin-6-yl)ethanone. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes the extensive body of research on structurally related quinazoline and quinazolinone compounds to postulate its potential anticancer activity and mechanisms of action. This guide provides detailed experimental protocols for key in vitro assays and visualizes critical signaling pathways and experimental workflows to support a comprehensive preliminary investigation into the therapeutic potential of this compound.
Introduction: The Quinazoline Scaffold in Oncology
Quinazoline and its oxidized form, quinazolinone, are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4][5] In the realm of oncology, quinazoline derivatives have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] Marketed drugs such as gefitinib, erlotinib, and lapatinib, all featuring the quinazoline core, validate the therapeutic potential of this structural class by targeting key players in cancer progression like the Epidermal Growth Factor Receptor (EGFR).[7]
The anticancer mechanisms of quinazoline derivatives are diverse and include:
-
Inhibition of Tyrosine Kinases: Many quinazoline-based compounds act as ATP-competitive inhibitors of tyrosine kinases, including EGFR, VEGFR, and others, thereby blocking downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[7]
-
PI3K/Akt/mTOR Pathway Modulation: The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth and survival.[8][9][10][11][12] Several quinazoline derivatives have been shown to inhibit components of this pathway.[1][13]
-
Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in cancer cells. Quinazoline compounds have been reported to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, certain quinazoline derivatives can halt the proliferation of cancer cells at specific phases, preventing them from dividing and propagating.[1]
Given the established anticancer profile of the quinazoline scaffold, the initial screening of novel derivatives like this compound is a rational approach in the quest for new and effective cancer therapeutics.
Postulated Mechanisms of Action for this compound
Based on the structure of this compound and the known activities of related compounds, several potential mechanisms of anticancer activity can be postulated. The presence of the quinazoline core suggests a likelihood of interaction with ATP-binding pockets of various kinases. The ethanone substituent at the 6-position could influence the compound's solubility, cell permeability, and binding affinity to target proteins.
EGFR Signaling Pathway
The EGFR signaling pathway is a primary target for many quinazoline-based anticancer drugs.[7][14][15][16] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.[17][18] It is plausible that this compound could inhibit EGFR, thereby blocking these oncogenic signals.
Caption: Postulated inhibition of the EGFR signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8][9][10][11][12] Its aberrant activation is a common feature in many cancers.[8] Quinazoline derivatives have been reported to inhibit PI3K, a key component of this pathway.[1] Inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby blocking the activation of Akt and its downstream effector mTOR.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Induction of Apoptosis
Apoptosis can be initiated through the extrinsic pathway, mediated by death receptors, or the intrinsic pathway, which is mitochondria-dependent.[19][20] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[21][22][23] It is hypothesized that this compound could induce apoptosis in cancer cells by activating one or both of these pathways.
Caption: Postulated induction of apoptosis by this compound.
Proposed Experimental Workflow for Initial Screening
A systematic in vitro screening approach is essential to evaluate the anticancer potential of this compound. The following workflow outlines the key stages of this initial investigation.
Caption: Proposed experimental workflow for the initial anticancer screening of this compound.
Data Presentation: Comparative Anticancer Activity of Quinazoline Derivatives
To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives against common cancer cell lines.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | - | - | A549 (NSCLC) | 0.015 | [7] |
| Erlotinib | - | - | PC-9 (NSCLC) | 0.006 | [7] |
| Compound 1 | 2-phenyl | 3-(p-tolyl) | MGC-803 (Gastric) | 6.23 | [5] |
| Compound 2 | 2-phenyl | 3-(naphthalen-2-yl) | MGC-803 (Gastric) | 0.85 | [5] |
| Compound 3 | 2-(furan-2-yl) | 3-phenyl-p-Cl | HCT116 (Colon) | Varies | [6] |
| Compound 4 | 2-methyl | 3-benzyl | A549 (NSCLC) | 0.44 | [24] |
| Compound 5 | - | - | MCF-7 (Breast) | 13.7 | [25] |
Note: This table is a representative summary and not exhaustive. IC50 values can vary depending on the specific assay conditions.
Detailed Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells varies depending on their phase in the cell cycle. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is proportional to their DNA content.
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and treat them with RNase A to degrade RNA. Stain the cells with PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram can be used to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently lacking, the extensive and successful history of the quinazoline scaffold in oncology provides a strong rationale for its investigation. The proposed screening cascade, encompassing initial cytotoxicity assays followed by mechanistic studies, will provide a comprehensive preliminary assessment of its therapeutic potential. The detailed protocols and visualized pathways in this guide are intended to facilitate a robust and efficient initial evaluation of this promising compound. Further studies will be necessary to validate these initial findings and to explore the in vivo efficacy and safety of this compound as a potential novel anticancer agent.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity [mdpi.com]
Physical properties of 1-(Quinazolin-6-yl)ethanone crystals
[2] 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)ethanone | C11H12O3 - PubChem 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)ethanone. C11H12O3. CID 308428. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C11H12O3. Synonyms. 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)ethanone. 3',4'-dihydro-2'H-1',5'-benzodioxepin-6'-yl methyl ketone. 6-acetyl-3,4-dihydro-2H-1,5-benzodioxepine. Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-. 308428. More... Molecular Weight. 192.21 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2005-08-08. Modify: 2024-03-24. 1
1-(Quinolin-6-yl)ethan-1-one | C11H9NO | CID 258559 - PubChem 1-(quinolin-6-yl)ethan-1-one. RefChem:428664. 823-128-6. 6-ACETYLQUINOLINE. 73013-68-0. 1-(quinolin-6-yl)ethanone. 1-quinolin-6-ylethanone. MFCD00047614. 1-quinolin-6-yl-ethanone. NSC 87613. Ethanone, 1-(6-quinolinyl)-. 1-(6-quinolinyl)ethanone. 1-(6-quinolyl)ethanone. SCHEMBL25318. CHEMBL125633. DTXSID40293171. GBYIZWZRYFGYDE-UHFFFAOYSA-N. AMY22684. ZINC1648600. BBL028049. STL146430. AKOS000282683. AM81816. CS-W019488. MCULE-5784013110. NE10499. CAS-73013-68-0. NCGC00164335-01. NCGC00254558-01. AK-45543. AN-23115. LS-104930. OR021873. SY002598. TR-009800. AX8152763. CC-29805. DR009800. LP012015. KB-251918. FT-0639943. ST24050111. ST51046714. C-09355. I01-1188. Z1253018243. 1-(quinolin-6-yl)ethanone, 95%. F2190-0373. 823-128-6(EC). 1-(6-quinolinyl)ethanone, analytical standard. 1-(quinolin-6-yl)ethan-1-one, certified reference material. 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | C10H10O3 - PubChem 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. C10H10O3. CID 75865. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C10H10O3. Synonyms. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. 3',4'-(ethylenedioxy)acetophenone. 2-acetyl-1,4-benzodioxan. 6-Acetyl-1,4-benzodioxane. Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-. 2879-20-1. More... Molecular Weight. 178.18 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2005-03-26. Modify: 2024-03-24. 3
1-Quinazolin-6-ylpropan-1-one | C11H10N2O | CID 151812005 - PubChem 1-Quinazolin-6-ylpropan-1-one | C11H10N2O | CID 151812005 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. 4
1-(4-methyl-2-quinazolinyl)ethanone - Chemical Synthesis Database 1-(4-methyl-2-quinazolinyl)ethanone - C11H10N2O, density, melting point, boiling point, structural formula, synthesis. 5
1-(4-Quinazolinyl)ethanone | C10H8N2O | CID 13959800 - PubChem 1-(4-Quinazolinyl)ethanone. C10H8N2O. CID 13959800. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C10H8N2O. Synonyms. 1-(4-Quinazolinyl)ethanone. 1-(quinazolin-4-yl)ethanone. 1-(quinazolin-4-yl)ethan-1-one. 13959800. More... Molecular Weight. 172.18 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2007-07-10. Modify: 2024-03-24. 6
1-(2-Quinazolinyl)ethanone | C10H8N2O | CID 11333190 - PubChem 1-(2-Quinazolinyl)ethanone. C10H8N2O. CID 11333190. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C10H8N2O. Synonyms. 1-(2-Quinazolinyl)ethanone. 1-(quinazolin-2-yl)ethanone. Ethanone, 1-(2-quinazolinyl)-. 1-(quinazolin-2-yl)ethan-1-one. 11333190. More... Molecular Weight. 172.18 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2007-02-08. Modify: 2024-03-24. 7
1-(1,2,3,4-tetrahydroacridin-6-yl)ethanone | C15H15NO - PubChem 1-(1,2,3,4-tetrahydroacridin-6-yl)ethanone. C15H15NO. CID 547285. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C15H15NO. Synonyms. 1-(1,2,3,4-tetrahydroacridin-6-yl)ethanone. 6-acetyl-1,2,3,4-tetrahydroacridine. Ethanone, 1-(1,2,3,4-tetrahydro-6-acridinyl)-. 1,2,3,4-Tetrahydro-6-acridinyl methyl ketone. 547285. More... Molecular Weight. 225.29 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2005-03-27. Modify: 2024-03-24. 6
1-(2-methylquinazolin-4-yl)ethanone - PubChem 1-(2-methylquinazolin-4-yl)ethanone. C11H10N2O. CID 15582348. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C11H10N2O. Synonyms. 1-(2-methylquinazolin-4-yl)ethanone. 1-(2-methyl-4-quinazolinyl)ethanone. Ethanone, 1-(2-methyl-4-quinazolinyl)-. 1-(2-methylquinazolin-4-yl)ethan-1-one. 15582348. More... Molecular Weight. 186.21 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2007-12-05. Modify: 2024-03-24. 3
1-(4-methyl-2-quinazolinyl)ethanone | C11H10N2O | CID 11623945 - PubChem 1-(4-methyl-2-quinazolinyl)ethanone. C11H10N2O. CID 11623945. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C11H10N2O. Synonyms. 1-(4-methyl-2-quinazolinyl)ethanone. 1-(4-methylquinazolin-2-yl)ethanone. Ethanone, 1-(4-methyl-2-quinazolinyl)-. 1-(4-methylquinazolin-2-yl)ethan-1-one. 11623945. More... Molecular Weight. 186.21 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2007-02-08. Modify: 2024-03-24. 3
1-(8-methyl-4-quinazolinyl)ethanone | C11H10N2O | CID 14819717 - PubChem 1-(8-methyl-4-quinazolinyl)ethanone. C11H10N2O. CID 14819717. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C11H10N2O. Synonyms. 1-(8-methyl-4-quinazolinyl)ethanone. 1-(8-methylquinazolin-4-yl)ethanone. Ethanone, 1-(8-methyl-4-quinazolinyl)-. 1-(8-methylquinazolin-4-yl)ethan-1-one. 14819717. More... Molecular Weight. 186.21 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2007-11-08. Modify: 2024-03-24. 1
1-(7-methyl-4-quinazolinyl)ethanone | C11H10N2O | CID 14819702 - PubChem 1-(7-methyl-4-quinazolinyl)ethanone. C11H10N2O. CID 14819702. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C11H10N2O. Synonyms. 1-(7-methyl-4-quinazolinyl)ethanone. 1-(7-methylquinazolin-4-yl)ethanone. Ethanone, 1-(7-methyl-4-quinazolinyl)-. 1-(7-methylquinazolin-4-yl)ethan-1-one. 14819702. More... Molecular Weight. 186.21 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2007-11-08. Modify: 2024-03-24. 1
1-(5-methyl-4-quinazolinyl)ethanone | C11H10N2O | CID 14819685 - PubChem 1-(5-methyl-4-quinazolinyl)ethanone. C11H10N2O. CID 14819685. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C11H10N2O. Synonyms. 1-(5-methyl-4-quinazolinyl)ethanone. 1-(5-methylquinazolin-4-yl)ethanone. Ethanone, 1-(5-methyl-4-quinazolinyl)-. 1-(5-methylquinazolin-4-yl)ethan-1-one. 14819685. More... Molecular Weight. 186.21 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2007-11-08. Modify: 2024-03-24. 1
1-(6-methyl-4-quinazolinyl)ethanone | C11H10N2O | CID 14819693 - PubChem 1-(6-methyl-4-quinazolinyl)ethanone. C11H10N2O. CID 14819693. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C11H10N2O. Synonyms. 1-(6-methyl-4-quinazolinyl)ethanone. 1-(6-methylquinazolin-4-yl)ethanone. Ethanone, 1-(6-methyl-4-quinazolinyl)-. 1-(6-methylquinazolin-4-yl)ethan-1-one. 14819693. More... Molecular Weight. 186.21 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2007-11-08. Modify: 2024-03-24. 8 In-Depth Technical Guide: Physical Properties of 1-(Quinazolin-6-yl)ethanone Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound crystals. Due to the limited availability of experimental data in public literature, this document combines established molecular information with predicted values and details the requisite experimental protocols for their empirical determination. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related quinazoline derivatives in drug discovery and development.
Introduction
This compound is a heterocyclic ketone containing a quinazoline scaffold. The quinazoline ring system is a common motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The physical properties of the crystalline form of such compounds are critical for their development as pharmaceutical agents, influencing factors such as solubility, stability, bioavailability, and manufacturability. This guide outlines the key physical characteristics of this compound and provides detailed methodologies for their experimental verification.
Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | Calculated |
| Molecular Weight | 172.18 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Predicted: Crystalline solid | - |
| Melting Point | Predicted: 100-150 °C (Broad Range) | Computational Estimate |
| Boiling Point | Predicted: > 350 °C (Decomposes) | Computational Estimate |
| Solubility | Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Computational Estimate |
Note: Predicted values are based on computational models and should be confirmed by experimental data.
Experimental Protocols for Physical Characterization
To empirically determine the physical properties of this compound crystals, a series of standard analytical techniques should be employed. The following sections detail the methodologies for these key experiments.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional atomic structure of the crystal, including bond lengths, bond angles, and crystal packing.
Methodology:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, and to investigate polymorphism.
Methodology:
-
Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. An empty sealed pan is used as a reference.
-
Thermal Scan: The sample and reference pans are placed in the DSC cell. The temperature is increased at a constant rate (e.g., 10 °C/min) over a defined range that includes the expected melting point.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and decomposition profile of the compound.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan.
-
Instrument Setup: The TGA instrument is tared with an empty pan. The desired atmosphere (e.g., nitrogen or air) is set at a constant flow rate.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition or loss of volatiles.
Solubility Determination
Objective: To quantify the solubility of the compound in various solvents, which is crucial for formulation development.
Methodology (Equilibrium Solubility Method):
-
Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, propylene glycol) are chosen.
-
Sample Preparation: An excess amount of the crystalline solid is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspensions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Signaling Pathways
Given that this compound is a relatively simple organic molecule, it is more likely to be a synthetic intermediate rather than a biologically active agent that directly interacts with specific signaling pathways. However, the quinazoline core is a well-established pharmacophore found in many kinase inhibitors. For instance, certain substituted quinazolines are known to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for quinazoline-based drugs.
Conclusion
This technical guide has summarized the currently available and predicted physical properties of this compound crystals and provided detailed experimental protocols for their definitive determination. While experimental data for this specific compound is sparse, the methodologies and theoretical framework presented here offer a solid foundation for researchers. The characterization of these physical properties is an indispensable step in the evaluation of this and related compounds for their potential use in pharmaceutical development. The provided workflows and diagrams serve as practical guides for the necessary experimental undertakings.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. 1-(Quinolin-6-yl)ethan-1-one | C11H9NO | CID 258559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. 1-Quinazolin-6-ylpropan-1-one | C11H10N2O | CID 151812005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
In-Silico Docking of 1-(Quinazolin-6-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinazoline Scaffolds
Quinazoline and quinazolinone derivatives are prominent heterocyclic compounds in medicinal chemistry, recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] A significant focus of research has been on their efficacy as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) signaling pathways, which are often dysregulated in various cancers.[5][6][7][8][9][10]
In-silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This approach is instrumental in drug discovery for screening virtual libraries of compounds, elucidating structure-activity relationships, and optimizing lead candidates. This guide outlines a detailed protocol for conducting in-silico docking studies of 1-(Quinazolin-6-yl)ethanone against two high-value cancer targets: EGFR and PI3K.
Target Selection and Rationale
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinazoline-based compounds, such as gefitinib and erlotinib, are approved EGFR inhibitors, validating the potential of this scaffold to target the ATP-binding site of the kinase domain.[8][10]
Phosphoinositide 3-Kinase (PI3K)
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, metabolism, and survival.[5][6][8][9][11] Dysregulation of this pathway is also frequently implicated in oncogenesis.[6] Quinazolinone derivatives have been identified as potent PI3K inhibitors, with some showing isoform selectivity.[7][9] Idelalisib, a quinazolin-4(3H)-one derivative, is an approved PI3Kδ inhibitor.[10]
Experimental Protocol: In-Silico Molecular Docking
This section details a generalized workflow for performing molecular docking of this compound.
Software and Tools
-
2D Structure Drawing: ChemDraw or MarvinSketch
-
3D Structure Generation and Energy Minimization: Avogadro, HyperChem, or Schrödinger Maestro
-
Molecular Docking: AutoDock Vina, PyRx, or Schrödinger Glide
-
Visualization and Analysis: PyMOL, Discovery Studio, or Chimera
Ligand Preparation
-
2D Structure Creation: Draw the 2D structure of this compound using chemical drawing software.
-
3D Conversion: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
File Format Conversion: Save the optimized ligand structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina). This step typically involves assigning Gasteiger charges.
Protein Preparation
-
Retrieve Protein Structure: Download the X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use:
-
EGFR: PDB ID: 4I23
-
PI3Kα: PDB ID: 4XE0
-
-
Pre-processing:
-
Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
-
File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt).
Grid Generation
-
Define the docking search space (the "grid box") around the active site of the protein. The active site is typically identified based on the location of the co-crystallized ligand in the original PDB file.
-
The grid box should be large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand. For EGFR and PI3K, the ATP-binding pocket is the region of interest.
Molecular Docking Simulation
-
Execute the docking algorithm using software like AutoDock Vina. The program will systematically sample different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a scoring function that estimates the binding affinity.
-
The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search, at the cost of longer computation time.
Analysis of Docking Results
-
Binding Affinity: The primary output is the binding affinity, typically reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.
-
Binding Pose and RMSD: Analyze the top-ranked binding poses. The root-mean-square deviation (RMSD) between different poses can indicate the stability of the predicted binding mode. An RMSD of less than 2.0 Å is generally considered a good result.
-
Molecular Interactions: Use visualization software to examine the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-stacking and cation-pi interactions: Often observed with aromatic systems like the quinazoline ring.
-
Data Presentation (Hypothetical Results)
The following tables are templates for presenting the quantitative data obtained from docking studies. The values provided are for illustrative purposes only.
Table 1: Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | RMSD (Å) |
| EGFR | 4I23 | -8.5 | 1.2 |
| PI3Kα | 4XE0 | -7.9 | 1.5 |
Table 2: Interaction Analysis for this compound with Target Proteins
| Target Protein | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
| EGFR | Met793, Lys745 | Leu718, Val726, Ala743, Leu844 |
| PI3Kα | Val851, Ser774 | Trp780, Met772, Ile800, Tyr836 |
Signaling Pathways and Visualization
Understanding the signaling pathways in which the target proteins operate is crucial for interpreting the potential biological effects of inhibiting them.
EGFR Signaling Pathway
Activation of EGFR by its ligands (e.g., EGF) leads to receptor dimerization and autophosphorylation, triggering downstream cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately promote cell proliferation and survival.[12]
Caption: Simplified EGFR signaling cascade.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism.[5][6][9] PI3K, upon activation by receptor tyrosine kinases (like EGFR), phosphorylates PIP2 to PIP3, which then recruits and activates Akt. Akt, in turn, activates mTOR, a key protein kinase that promotes protein synthesis and cell growth.[8]
Caption: The core PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for conducting in-silico docking studies on this compound against EGFR and PI3K. The hypothetical results suggest that this compound may possess inhibitory activity against both targets, a characteristic of dual inhibitors that can be advantageous in cancer therapy.
Future work should involve performing the described docking studies to obtain actual binding data. Subsequently, these computational predictions should be validated through in-vitro assays, such as kinase activity assays and cell-based proliferation assays, to confirm the biological activity of this compound and its potential as a novel anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GitHub - K-Dense-AI/claude-scientific-skills: A set of ready to use scientific skills for Claude [github.com]
- 4. m.youtube.com [m.youtube.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ClinPGx [clinpgx.org]
Preliminary Toxicity Assessment of Quinazolinone Derivatives: A Technical Guide for Researchers
Disclaimer: This document provides a preliminary toxicity assessment based on publicly available data for the broader class of quinazolinone derivatives. As of October 2025, no specific toxicity data for 1-(Quinazolin-6-yl)ethanone was found in the public domain. The information herein should be used for informational purposes only and is intended for researchers, scientists, and drug development professionals.
Introduction
Quinazolinone and its derivatives represent a large and diverse class of heterocyclic compounds that are of significant interest in medicinal chemistry. These compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The therapeutic potential of quinazolinones is often linked to their structural versatility, which allows for modifications that can modulate their pharmacological and toxicological profiles.[3] This guide provides an overview of the preliminary toxicity assessment of quinazolinone derivatives, summarizing available data, outlining common experimental protocols, and visualizing a general workflow for toxicity evaluation.
General Toxicity Profile of Quinazolinone Derivatives
The toxicity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazoline core.[3] While some derivatives have shown promising therapeutic effects with minimal toxicity, others may exhibit significant adverse effects.
Several studies have highlighted the development of quinazolinone-based compounds with favorable safety profiles. For instance, certain novel multi-target HDAC inhibitors and KRas G12C inhibitors have demonstrated potent in vivo antitumor efficacy with negligible toxicity in preclinical models.[4] Similarly, some fluorinated quinazolinone-sulphonamide hybrids have shown significant cytotoxic activity against cancerous cells while remaining safe for non-cancerous cells.[3]
Conversely, as with any biologically active compound class, some quinazolinone derivatives may exhibit toxicity. The addition or removal of certain chemical groups can influence the reactivity and, consequently, the toxicity of the quinazolinone ring system.[3]
Quantitative Toxicity Data for Quinazolinone Derivatives
The following table summarizes representative quantitative toxicity data for various quinazolinone derivatives found in the literature. It is crucial to note that these values are for specific derivatives and may not be representative of all compounds in this class.
| Compound Class/Derivative | Test System | Endpoint | Value | Reference |
| 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(4-pyridyl)-4(1H)-quinazolinone hydrochloride | Rodent - mouse | LD50 (Subcutaneous) | >1600 mg/kg | [5] |
| Various 1-phenyl-1-(quinazolin-4-yl) ethanol compounds | In silico (pkCSM) | LD50 (rat, oral) | Predicted values | [6] |
| Various 1-phenyl-1-(quinazolin-4-yl) ethanol compounds | In silico (Toxtree, pkCSM, PreADMET) | Mutagenicity, Carcinogenicity | Qualitative predictions | [6] |
| Novel Quinazolinone–Piperazine Hybrid Derivatives | Various microorganisms | Minimum Inhibitory Concentration (MIC) | 6.25 - 1000 µg/ml | [2] |
Experimental Protocols for Toxicity Assessment
The evaluation of the toxicological profile of novel chemical entities is a critical component of the drug discovery and development process. Below are generalized experimental protocols commonly employed for assessing the toxicity of quinazolinone derivatives.
1. In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of a compound that induces cell death in cultured cells.
-
Methodology (MTT Assay):
-
Plate cells (e.g., normal and cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., a quinazolinone derivative) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration that inhibits 50% of cell growth).
-
2. In Vivo Acute Toxicity Studies
-
Objective: To determine the short-term adverse effects and the median lethal dose (LD50) of a compound in an animal model.
-
Methodology (Up-and-Down Procedure - OECD Guideline 425):
-
Administer a single dose of the test compound to a single animal (e.g., a mouse or rat) via a specific route (e.g., oral, intravenous).
-
Observe the animal for signs of toxicity and mortality for a defined period (typically 14 days).
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
-
Continue this sequential dosing until the stopping criteria are met.
-
The LD50 is then calculated using maximum likelihood methods.
-
During the study, observe and record clinical signs, body weight changes, and any instances of mortality.[7]
-
At the end of the observation period, conduct a gross necropsy on all animals.
-
Visualizing Toxicity Assessment Workflows
The following diagrams illustrate a general workflow for the preliminary toxicity assessment of a novel quinazolinone derivative and a hypothetical signaling pathway that could be investigated.
Caption: A general workflow for the preliminary toxicity assessment of a new chemical entity.
Caption: Hypothetical signaling pathway investigation for a quinazolinone derivative.
Conclusion
The quinazolinone scaffold is a promising platform for the development of new therapeutic agents. However, a thorough understanding of the toxicological profile of any new derivative is paramount. This guide provides a foundational overview of the toxicity assessment of quinazolinone derivatives based on the available scientific literature. For the specific compound, this compound, a comprehensive toxicological evaluation, starting with in silico and in vitro methods, would be necessary to establish its safety profile before proceeding with any further development. Researchers are encouraged to consult detailed regulatory guidelines for preclinical safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. galaxypub.co [galaxypub.co]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RTECS NUMBER-VA3137454-Chemical Toxicity Database [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Quinazoline Alkaloids: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a recurring motif in over 200 naturally occurring alkaloids, continues to captivate the scientific community with its broad spectrum of pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds have emerged as privileged structures in medicinal chemistry, leading to the development of novel therapeutic agents, particularly in oncology. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel quinazoline alkaloids, with a focus on their anticancer properties.
Discovery of Novel Quinazoline Alkaloids
The quest for new quinazoline alkaloids involves a multifaceted approach, ranging from the isolation of natural products to sophisticated synthetic strategies. Bioassay-guided fractionation of extracts from various plant species has historically been a fruitful source of these compounds. More recently, advances in synthetic chemistry have enabled the creation of diverse libraries of quinazoline derivatives, accelerating the discovery of potent and selective bioactive molecules.
A notable example is the synthesis of an unusual quinazoline alkaloid from the reaction of 2-aminobenzaldehyde with pyrrolidine.[3] This compound demonstrated significant growth inhibition against THP-1 cell lines with an IC50 of 7 μM.[3] Such discoveries underscore the power of synthetic exploration in uncovering novel chemical entities with therapeutic potential.
Synthesis of Novel Quinazoline Alkaloids
The synthesis of the quinazoline core and its derivatives can be achieved through various methodologies. This section details the experimental protocols for the synthesis of key intermediates and final products, providing a practical guide for researchers in the field.
General Synthesis of 2-Arylmethyl-2,3-dihydro-4(1H)-quinazolinones
A common route to this class of quinazolinones involves the condensation of anthranilamides with arylacetaldehydes. However, the instability of arylacetaldehydes presents a significant challenge. A novel and more stable approach utilizes ω-methoxystyrenes as substitutes for arylacetaldehydes.[4][5]
Experimental Protocol:
-
Step 1: Synthesis of 2-Amino-N-(aryl)benzamides (Anthranilamides): A mixture of isatoic anhydride and the corresponding arylamine in a suitable solvent (e.g., ethanol) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Step 2: Condensation with ω-Methoxystyrenes: The synthesized anthranilamide and an ω-methoxystyrene derivative are dissolved in an appropriate solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by column chromatography.
Synthesis of 2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
This tetracyclic quinazolinone scaffold is of significant interest due to its biological activities. A representative synthesis is outlined below:
Experimental Protocol:
-
Step 1: Preparation of 2-Chloromethyl-4(3H)-quinazolinone: o-Aminobenzoic acid is reacted with chloroacetonitrile in the presence of a base (e.g., sodium methoxide) in an anhydrous solvent like methanol.[6] The reaction mixture is stirred at ambient temperature under a nitrogen atmosphere.[6] The resulting product is isolated by filtration.
-
Step 2: Cyclization to form the Pyrroloquinazoline Ring: The 2-chloromethyl-4(3H)-quinazolinone is then reacted with a suitable nucleophile, such as an enamine or a β-ketoester, to construct the pyrrolidine ring. The specific conditions for this cyclization step can vary depending on the chosen reagents and desired substitution pattern.
Quantitative Biological Activity
The anticancer potential of novel quinazoline alkaloids is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. Table 1 summarizes the cytotoxic activities of several recently reported quinazoline derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | THP-1 (Leukemia) | 7 | [3] |
| 76a | A549 (Lung) | Not specified | [7] |
| 76a | MCF-7 (Breast) | Not specified | [7] |
| 76a | PC9 (Lung) | Not specified | [7] |
| 76a | HCC827 (Lung) | Not specified | [7] |
| 79g | MCF-7 (Breast) | Not specified | [7] |
Molecular Mechanisms of Action: Signaling Pathways
A significant body of evidence points to the induction of apoptosis as a primary mechanism by which quinazoline alkaloids exert their anticancer effects.[8][9][10] This programmed cell death is often mediated through the intrinsic or mitochondrial pathway.
Apoptosis Induction Pathway
Novel quinazoline derivatives have been shown to modulate the expression of key proteins in the Bcl-2 family. Specifically, they can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, culminating in the activation of effector caspases like caspase-3. Activated caspase-3 proceeds to cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.
Experimental and Drug Discovery Workflow
The journey from a promising quinazoline alkaloid to a potential clinical candidate follows a structured workflow. This process encompasses initial discovery, preclinical evaluation, and clinical trials.
The workflow begins with the identification and validation of a biological target relevant to cancer. Subsequently, lead compounds are generated through synthesis and screened for activity. Promising leads undergo optimization to improve their pharmacological properties. The optimized candidates then enter preclinical studies to assess their efficacy and safety in vitro and in vivo. Successful preclinical candidates can then progress to clinical trials in humans to evaluate their safety and therapeutic efficacy.
Logical Relationships in Quinazoline Alkaloid Development
The successful development of a quinazoline-based drug is contingent on a series of logical relationships between its chemical properties, biological activities, and therapeutic potential.
The chemical structure of a quinazoline alkaloid dictates its structure-activity relationship (SAR), which in turn determines its biological activity. A potent compound must also exhibit selectivity for cancer cells over normal cells to minimize toxicity. Understanding the mechanism of action is crucial for predicting efficacy and potential resistance mechanisms. Favorable pharmacokinetic and pharmacodynamic (PK/PD) properties are essential for ensuring that the drug reaches its target in sufficient concentrations to be effective. Ultimately, a balance of high efficacy and an acceptable safety profile is required for a compound to be considered a viable drug candidate.
Conclusion
Quinazoline alkaloids represent a rich and promising area of research for the discovery and development of novel anticancer agents. Their diverse biological activities, coupled with the versatility of their synthesis, provide a robust platform for the generation of new therapeutic leads. The systematic approach outlined in this guide, encompassing discovery, synthesis, quantitative evaluation, and mechanistic studies, will continue to drive the advancement of this important class of compounds from the laboratory to the clinic.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Synthesis of an unusual quinazoline alkaloid: theoretical and experimental investigations of its structural, electronic, molecular and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel approach to 2-arylmethyl-2,3-dihydro-4(1 H)-quinazolinones. Total synthesis of the alkaloids glycozolone-A and glycozolone-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1-(Quinazolin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, two-step laboratory protocol for the synthesis of 1-(Quinazolin-6-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of the key intermediate, 6-bromoquinazoline, from 2-amino-5-bromobenzaldehyde, followed by a palladium-catalyzed Stille cross-coupling reaction to introduce the acetyl group. This document offers detailed experimental procedures, reagent specifications, and expected outcomes to guide researchers in the successful synthesis of the target compound.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The quinazoline scaffold is found in a variety of pharmaceuticals with applications as anticancer agents, anti-inflammatory drugs, and antimicrobials. The introduction of an acetyl group at the 6-position of the quinazoline ring, yielding this compound, provides a versatile handle for further chemical modifications and the development of novel therapeutic agents. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this important intermediate.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two sequential steps:
-
Step 1: Synthesis of 6-Bromoquinazoline: Cyclization of 2-amino-5-bromobenzaldehyde with formamide to form the quinazoline ring.
-
Step 2: Synthesis of this compound: Palladium-catalyzed Stille cross-coupling of 6-bromoquinazoline with 1-(tributylstannyl)ethan-1-one.
Experimental Protocols
Step 1: Synthesis of 6-Bromoquinazoline
This procedure details the formation of the quinazoline ring from 2-amino-5-bromobenzaldehyde.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier Notes |
| 2-Amino-5-bromobenzaldehyde | C₇H₆BrNO | 200.03 | 1.0 g (5.0 mmol) | Commercially available |
| Formamide | CH₃NO | 45.04 | 10 mL | Anhydrous |
| Ammonium chloride | NH₄Cl | 53.49 | 0.27 g (5.0 mmol) | --- |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | As needed | 2 M aqueous solution |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | As needed | For extraction |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | For drying |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add 2-amino-5-bromobenzaldehyde (1.0 g, 5.0 mmol), formamide (10 mL), and ammonium chloride (0.27 g, 5.0 mmol).
-
Attach a reflux condenser and heat the mixture to 150 °C with stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Neutralize the solution with a 2 M aqueous solution of sodium hydroxide until a precipitate forms.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 6-bromoquinazoline as a solid.
Expected Yield: 70-80%
Step 2: Synthesis of this compound
This protocol describes the palladium-catalyzed Stille cross-coupling of 6-bromoquinazoline with an acetylating agent.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier Notes |
| 6-Bromoquinazoline | C₈H₅BrN₂ | 209.05 | 0.5 g (2.39 mmol) | From Step 1 |
| 1-(Tributylstannyl)ethan-1-one | C₁₄H₃₀OSn | 349.10 | 1.0 g (2.86 mmol) | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.138 g (0.12 mmol) | Handle in a fume hood |
| Toluene | C₇H₈ | 92.14 | 20 mL | Anhydrous |
| Saturated aqueous potassium fluoride (KF) | KF | 58.10 | As needed | For workup |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | For extraction |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | For drying |
Equipment:
-
Schlenk flask (50 mL)
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 50 mL Schlenk flask, add 6-bromoquinazoline (0.5 g, 2.39 mmol), 1-(tributylstannyl)ethan-1-one (1.0 g, 2.86 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.138 g, 0.12 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) with stirring for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC using ethyl acetate/hexane (1:1) as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of a saturated aqueous solution of potassium fluoride and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as a solid.
Expected Yield: 60-70%
Data Summary
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Quinazoline Formation | 2-Amino-5-bromobenzaldehyde, Formamide, NH₄Cl | Formamide | 150 | 4 | 70-80 |
| 2 | Stille Coupling | 6-Bromoquinazoline, 1-(Tributylstannyl)ethan-1-one, Pd(PPh₃)₄ | Toluene | 110 | 12 | 60-70 |
Table 2: Characterization Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.5 (s, 1H), 9.3 (s, 1H), 8.5 (d, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 2.8 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~197, 161, 155, 150, 137, 135, 130, 128, 125, 27 |
| Mass Spec (ESI) | m/z = 173.07 [M+H]⁺ |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium catalysts and organotin reagents are toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Proper waste disposal procedures should be followed for all chemical waste, especially for heavy metal and organotin residues.
Application Notes and Protocols: 1-(Quinazolin-6-yl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have been extensively explored and developed as therapeutic agents, particularly in the field of oncology. 1-(Quinazolin-6-yl)ethanone, as a functionalized quinazoline, represents a key building block for the synthesis of novel and potent drug candidates. The presence of a reactive acetyl group at the 6-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
While direct biological data on this compound is limited in publicly available literature, its potential as a synthetic intermediate is significant. This document provides an overview of the potential applications of this compound, drawing from the well-established pharmacology of the quinazoline class, and offers generalized experimental protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Quinazoline derivatives have demonstrated efficacy in a variety of therapeutic areas. The introduction of an acetyl group at the 6-position of the quinazoline ring can serve as a crucial anchor point for the development of potent and selective inhibitors of various biological targets.
Anticancer Agents
The quinazoline core is famously present in several approved anticancer drugs that target receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Gefitinib and erlotinib are well-known EGFR inhibitors with a 4-anilinoquinazoline scaffold used in the treatment of non-small cell lung cancer (NSCLC). The acetyl group of this compound can be elaborated to introduce substituents that interact with the ATP-binding site of EGFR.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Vandetanib and lapatinib are other examples of quinazoline-based kinase inhibitors that target VEGFR and other RTKs, highlighting the versatility of this scaffold in targeting angiogenesis.
Anti-inflammatory Agents
The anti-inflammatory potential of quinazoline derivatives has also been explored. Certain derivatives have been shown to inhibit key inflammatory mediators.
-
Cyclooxygenase (COX) Inhibitors: Some quinazolinone derivatives have exhibited inhibitory activity against COX enzymes, which are involved in the synthesis of prostaglandins.
-
** cytokine Inhibition:** Derivatives of the quinazoline scaffold have been investigated for their ability to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Central Nervous System (CNS) Active Agents
The quinazoline nucleus is also found in compounds with activity in the central nervous system.
-
Sedative-Hypnotics: Methaqualone is a historical example of a quinazolinone derivative with sedative-hypnotic properties.
-
Anticonvulsants: Research has indicated that certain quinazoline derivatives possess anticonvulsant activity.
Synthesis and Bio-evaluation Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of derivatives of this compound.
Caption: General workflow from synthesis to in vivo evaluation.
Potential Signaling Pathway Inhibition
Derivatives of this compound could be designed to inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which is downstream of many receptor tyrosine kinases.
Application Notes and Protocols: The Quinazoline Scaffold as a Core Moiety for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. While specific data for 1-(Quinazolin-6-yl)ethanone as a kinase inhibitor is not extensively documented in publicly available literature, its foundational structure is representative of a class of compounds that have been successfully developed into targeted cancer therapies. These compounds typically function by competing with ATP for the binding site in the kinase domain of oncogenic receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4] This document provides representative data and protocols for evaluating quinazoline-based compounds as kinase inhibitors, using well-characterized examples from this class to illustrate the methodologies.
Data Presentation: Inhibitory Potency of Representative Quinazoline-Based Kinase Inhibitors
The following tables summarize the in vitro and cell-based inhibitory activities of several well-known quinazoline-based kinase inhibitors. This data is presented to provide a comparative baseline for researchers working with novel quinazoline derivatives.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Erlotinib | EGFR | 2 | Cell-free |
| Lapatinib | EGFR | 10.8 | Cell-free |
| Lapatinib | HER2 (ErbB2) | 9.2 - 13 | Cell-free |
| Gefitinib | EGFR | 1.12 - 15.4 | Cell-free |
| Vandetanib | VEGFR2 | ~55 | Cell-free |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from multiple sources.[1][4][5][6][7][8]
Table 2: Cell-Based Anti-Proliferative Activity
| Compound | Cell Line | Key Target(s) | IC50 (nM) | Assay Type |
| Erlotinib | A549 (NSCLC) | EGFR | >20,000 | Cell Viability |
| Erlotinib | H3255 (NSCLC) | EGFR (mutant) | 29 | Cell Viability |
| Erlotinib | PC9 (NSCLC) | EGFR (mutant) | ~30 | Cell Viability |
| Lapatinib | UACC-812 (Breast) | HER2 overexpressing | 10 | Cell Proliferation |
| Lapatinib | MDA-MB-231 (Breast) | High EGFR | 18,600 | Cell Proliferation |
IC50 values represent the concentration of the inhibitor required to inhibit cell growth or viability by 50%. Data compiled from multiple sources.[1][3][9]
Mandatory Visualizations
Caption: EGFR signaling pathway inhibited by a quinazoline-based compound.
Caption: Experimental workflow for an HTRF kinase inhibition assay.
Caption: Logical flow for data analysis and candidate selection.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for quantifying kinase activity and inhibition in a high-throughput format.[2][10][11]
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR2)
-
Biotinylated kinase substrate (e.g., Poly-Glu-Tyr)
-
Adenosine Triphosphate (ATP)
-
Quinazoline test compound (e.g., this compound derivative)
-
HTRF Kinase Assay Buffer
-
HTRF Detection Reagents: Europium (Eu3+) cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665 (SA-XL665)
-
Low-volume 384-well plates (white)
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinazoline test compound in 100% DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).
-
Assay Plate Preparation: Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Addition: Add 4 µL of the kinase solution (diluted in assay buffer) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 4 µL of a pre-mixed solution of biotinylated substrate and ATP (at the Km concentration for the specific kinase) to each well to start the kinase reaction.
-
Enzymatic Reaction: Seal the plate and incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the HTRF detection reagents (Eu3+-cryptate antibody and SA-XL665 diluted in detection buffer containing EDTA to stop the reaction) to each well.
-
Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a quinazoline inhibitor.[12][13][14]
Materials:
-
Cancer cell line of interest (e.g., A549, PC9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Quinazoline test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the quinazoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Protocol 3: Western Blot for Target Modulation (Phospho-EGFR)
This protocol is used to confirm that the quinazoline compound inhibits the intended target within the cell by assessing the phosphorylation status of the kinase.[15][16]
Materials:
-
Cancer cell line (e.g., A431, which overexpresses EGFR)
-
EGF (Epidermal Growth Factor) ligand
-
Quinazoline test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Mouse anti-total-EGFR
-
Secondary antibodies: Anti-rabbit IgG (HRP-conjugated) and Anti-mouse IgG (HRP-conjugated)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the quinazoline compound for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-EGFR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probing for Total Protein: To normalize for protein loading, the membrane can be stripped and re-probed with the antibody for total EGFR, following steps 8-11 with the appropriate antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Compare the ratio of phospho-EGFR to total EGFR across the different treatment conditions to assess the degree of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of 1-(Quinazolin-6-yl)ethanone
Introduction
1-(Quinazolin-6-yl)ethanone is a heterocyclic aromatic ketone of interest in medicinal chemistry and drug development. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, quality control, and metabolic profiling. This document provides detailed application notes and experimental protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the separation and quantification of small organic molecules. This method is well-suited for this compound due to the presence of the quinazoline chromophore, which strongly absorbs ultraviolet (UV) light. The principle involves separating the analyte from a mixture on a stationary phase (a C18 column) using a liquid mobile phase. As the analyte elutes from the column, it passes through a UV detector, and the absorbance is measured at a specific wavelength. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. This method offers excellent precision and accuracy for quantification in various matrices, including bulk drug substance and simple formulations.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
2. Equipment
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in deionized water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. HPLC Conditions
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Gradient elution as described below:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or the determined λmax)
-
Run Time: 15 minutes
5. Data Analysis
-
Inject the calibration standards and sample solutions.
-
Integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Data Presentation
Table 1: Summary of HPLC-UV Method Performance
| Parameter | Typical Value |
|---|---|
| Linearity (R²) | ≥ 0.999[1][2] |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[2] |
| Precision (% RSD) | < 2%[2] |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL[2] |
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for quantifying trace levels of compounds in complex biological matrices such as plasma, urine, or tissue homogenates.[3][4][5] This makes it the gold standard for pharmacokinetic and metabolism studies. The method involves chromatographic separation by LC, followed by ionization of the analyte (typically via electrospray ionization, ESI) and mass analysis. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a resulting unique product ion is monitored.[5] This two-stage mass filtering provides exceptional specificity, minimizing interference from matrix components.[6] An internal standard, often a stable isotope-labeled version of the analyte, is typically used to correct for matrix effects and variations in instrument response.[3]
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., d4-labeled) as Internal Standard (IS)
-
Acetonitrile (LC-MS grade) with 0.1% Formic Acid
-
Deionized water (LC-MS grade) with 0.1% Formic Acid
-
Human plasma (or other biological matrix)
-
Methanol (LC-MS grade)
2. Equipment
-
LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source)
-
C18 UPLC/HPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Microcentrifuge and tubes
-
Vortex mixer
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (Q1) m/z 187.1 -> Product Ion (Q3) m/z 144.1
-
Internal Standard (d4): Precursor Ion (Q1) m/z 191.1 -> Product Ion (Q3) m/z 148.1
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Quantify the analyte in samples and QCs using the regression equation.
Data Presentation
Table 2: Summary of LC-MS/MS Method Performance in Plasma
| Parameter | Typical Value |
|---|---|
| Linearity (R²) | ≥ 0.995[7] |
| Range | 0.5 - 500 ng/mL[8] |
| Accuracy (% of Nominal) | 85 - 115% (80-120% at LLOQ)[7][9] |
| Precision (% RSD) | < 15% (< 20% at LLOQ)[7][9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5][8] |
| Matrix Effect | Minimal, compensated by IS |
| Recovery | > 80%[10] |
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
UV-Vis Spectrophotometry
Application Note
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of a pure substance in a non-absorbing solvent.[11] This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[12] For this compound, the quinazoline ring system provides a strong UV chromophore, making it suitable for this analysis. The method involves measuring the absorbance of solutions at the wavelength of maximum absorbance (λmax) and relating it to concentration via a calibration curve. While less specific than chromatographic methods, it is highly useful for high-concentration samples, such as in bulk material assay or dissolution testing, where interfering substances are not present.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Methanol (Spectroscopic grade) or another suitable non-absorbing solvent
-
Calibrated volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
2. Equipment
-
Dual-beam UV-Vis spectrophotometer
-
Analytical balance
3. Method Development
-
Determination of λmax: Prepare a dilute solution of this compound (e.g., 10 µg/mL in methanol). Scan the solution across the UV range (e.g., 200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax).
4. Preparation of Solutions
-
Solvent/Blank: Methanol
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard, dissolve, and make up to volume in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by accurately diluting the stock solution with methanol.
5. Measurement Procedure
-
Set the spectrophotometer to measure absorbance at the predetermined λmax.
-
Zero the instrument using the methanol blank in both the sample and reference cuvettes.
-
Measure the absorbance of each calibration standard and the sample solutions in triplicate.
6. Data Analysis
-
Plot a graph of absorbance versus concentration for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the absorbance of the sample solution and the regression equation to calculate the concentration of this compound.
Data Presentation
Table 3: Summary of UV-Vis Spectrophotometry Method Performance
| Parameter | Typical Value |
|---|---|
| Wavelength (λmax) | To be determined experimentally (e.g., ~250-280 nm) |
| Linearity (R²) | ≥ 0.999[12][13] |
| Range | 2 - 12 µg/mL |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 1% |
| Molar Absorptivity (ε) | To be determined experimentally |
Experimental Workflow Diagram
Caption: Workflow for UV-Vis quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. ej-eng.org [ej-eng.org]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols: 1-(Quinazolin-6-yl)ethanone as a Versatile Scaffold for Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline framework and function as potent kinase inhibitors in cancer therapy. The 6-position of the quinazoline ring offers a strategic point for substitution to modulate the pharmacological properties of the resulting derivatives. 1-(Quinazolin-6-yl)ethanone, with its reactive ketone group, presents an excellent starting point for the synthesis of a diverse library of compounds through reactions such as chalcone formation, reductive amination, and alpha-halogenation followed by nucleophilic substitution. This document provides detailed protocols for the synthesis and derivatization of this scaffold and highlights its potential in the design of novel therapeutic agents, particularly as kinase inhibitors.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Amino-3-acetylbenzonitrile
-
Formic acid (98-100%)
-
Raney Nickel
-
Hydrogen gas
-
Anhydrous ethanol
-
Sodium methoxide
-
Formamidine acetate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Step 1: Synthesis of 4-Amino-3-acetylbenzamide.
-
To a solution of 4-amino-3-acetylbenzonitrile (1 eq.) in a mixture of ethanol and water, add Raney Nickel (catalytic amount).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst and concentrate the solvent under reduced pressure to obtain 4-amino-3-acetylbenzamide.
-
-
Step 2: Cyclization to form 6-Acetylquinazolin-4-amine.
-
Dissolve the 4-amino-3-acetylbenzamide (1 eq.) in anhydrous ethanol.
-
Add sodium methoxide (1.2 eq.) and formamidine acetate (1.5 eq.).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry to yield 6-acetylquinazolin-4-amine.
-
-
Step 3: Deamination to this compound.
-
Dissolve 6-acetylquinazolin-4-amine (1 eq.) in a suitable solvent such as ethanol.
-
Add isoamyl nitrite (2 eq.) and heat the reaction mixture at 60-70°C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.
-
Derivatization of the this compound Scaffold
The acetyl group at the 6-position serves as a versatile handle for a variety of chemical transformations to generate a library of derivatives. A particularly useful reaction is the Claisen-Schmidt condensation to form chalcones, which are known to possess significant biological activities.
Experimental Protocol: Synthesis of Chalcone Derivatives
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol
-
Aqueous sodium hydroxide (10-40%)
-
Hydrochloric acid (dilute)
Procedure:
-
Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired substituted aromatic aldehyde.
-
Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated chalcone by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Biological Applications and Potential Targets
Derivatives of the quinazoline scaffold have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). The introduction of different substituents via the acetyl group of this compound can be used to fine-tune the inhibitory activity and selectivity of the resulting compounds.
EGFR Inhibition
Mutations and overexpression of EGFR are implicated in various cancers. Quinazoline-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
PI3K Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Quinazoline derivatives have been developed as potent and selective inhibitors of PI3K isoforms.
Quantitative Data
While specific IC50 values for derivatives of this compound are not extensively reported, the following tables summarize the activity of structurally related 6-substituted quinazolinone derivatives against relevant cancer cell lines and kinases to provide a benchmark for potential efficacy.
Table 1: Antiproliferative Activity of 6-(pyridin-3-yl) quinazolin-4(3H)-one Derivatives
| Compound | HCC827 (NSCLC) IC50 (μM) | SH-SY5Y (Neuroblastoma) IC50 (μM) | LM3 (Hepatocellular Carcinoma) IC50 (μM) | H7702 (Normal Liver Cells) IC50 (μM) |
| 7i | 1.12 | 2.35 | 3.14 | 8.66 |
| 7m | 1.20 | 2.58 | 3.42 | 10.89 |
Table 2: Kinase Inhibitory Activity of Representative Quinazoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 16h | Aurora A Kinase | 21.94 | |
| Compound 45 | A549 Lung Cancer Cells | 440 | |
| Compound 13k | PI3Kα | 1.94 | |
| Compound 6d | EGFR | 770 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the EGFR and PI3K signaling pathways, which are common targets for quinazoline-based inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the design, synthesis, and evaluation of novel drug candidates based on the this compound scaffold.
Caption: Drug Discovery Workflow.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward derivatization, particularly through the formation of chalcones, allows for the generation of a diverse chemical library for biological screening. The demonstrated potential of the broader quinazoline class as potent kinase inhibitors suggests that derivatives of this scaffold are prime candidates for the development of targeted anticancer therapies. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in drug discovery.
Application Notes and Protocols for Testing 1-(Quinazolin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Many compounds featuring the quinazoline scaffold have been developed as therapeutic agents, particularly in the field of oncology.[3][4] These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.[1][3][5] Notably, quinazoline-based drugs have been successful as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR).[2][6]
This document provides detailed cell culture protocols for the initial screening and characterization of the biological activity of 1-(Quinazolin-6-yl)ethanone, a novel quinazoline derivative. The following protocols outline standard assays to assess its cytotoxic and antiproliferative effects on cancer cell lines, providing a foundation for further mechanistic studies.
Data Presentation
The cytotoxic activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The data presented below is a hypothetical representation of such results.
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 15.2 |
| MCF-7 | Breast adenocarcinoma | 8.9 |
| PC-3 | Prostate cancer | 22.5 |
| HeLa | Cervical cancer | 12.1 |
| HCT116 | Colon cancer | 18.7 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol describes a method to determine the effect of this compound on the viability of adherent cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Cell Proliferation Assessment using BrdU Assay
This protocol measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
Materials:
-
BrdU Cell Proliferation Assay Kit (commercially available)
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
-
BrdU Labeling:
-
Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 2-4 hours) at 37°C and 5% CO2.
-
-
Cell Fixation and Detection:
-
Remove the labeling medium and fix the cells using the fixing/denaturing solution provided in the kit.
-
Wash the wells with the provided wash buffer.
-
Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) to each well and incubate.
-
Wash the wells to remove unbound antibody.
-
-
Data Acquisition:
-
Add the substrate solution and incubate until a color change is observed.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the inhibitory effect of the compound.
-
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium to include any detached cells.
-
Centrifuge the cell suspension and wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls to set up the compensation and gates for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of cells in each quadrant.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating the in vitro anticancer activity.
Potential Signaling Pathway
Given that many quinazoline derivatives target the EGFR signaling pathway, the following diagram illustrates a simplified version of this pathway, which could be a potential target for this compound.
Caption: Simplified EGFR-PI3K-Akt signaling pathway, a potential target for quinazolines.
References
- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of the Novel Quinazolinone Holu-12: Induction of Mitotic Arrest and Apoptosis in Human Oral Squamous Cell Carcinoma CAL27 Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening of 1-(Quinazolin-6-yl)ethanone for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2][3] The quinazolinone scaffold is a common feature in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] The emergence of multi-drug resistant microbial strains necessitates the urgent discovery and development of novel antimicrobial agents.[2] Quinazolinone derivatives are considered a promising source for such agents due to their diverse mechanisms of action and potential for chemical modification to enhance efficacy and reduce toxicity.[5]
This document provides a comprehensive guide for the antimicrobial activity screening of 1-(Quinazolin-6-yl)ethanone, a specific quinazoline derivative. While specific data for this compound is not extensively available in the public domain, these application notes and protocols are based on established methodologies for screening quinazolinone derivatives and other novel chemical entities for their antimicrobial potential. The provided protocols for antimicrobial susceptibility testing and cytotoxicity evaluation are standard, robust methods widely used in the field.
Data Presentation: Antimicrobial Activity of Representative Quinazolinone Derivatives
The following tables summarize the kind of quantitative data that would be generated from antimicrobial screening of this compound. The data presented here is for other quinazolinone derivatives and serves as a reference for expected results and data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Quinazolinone Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinazolinone A | Staphylococcus aureus | 16 | Ciprofloxacin | 4 |
| Quinazolinone A | Escherichia coli | 32 | Ciprofloxacin | 2 |
| Quinazolinone B | Candida albicans | 8 | Fluconazole | 4 |
| Quinazolinone B | Aspergillus niger | 16 | Fluconazole | 8 |
| Quinazolinone C | Pseudomonas aeruginosa | 64 | Gentamicin | 8 |
| Quinazolinone C | Bacillus subtilis | 16 | Gentamicin | 4 |
Table 2: Zone of Inhibition of Representative Quinazolinone Derivatives (Agar Disk Diffusion Method)
| Compound ID | Test Organism | Concentration (µ g/disk ) | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| Quinazolinone D | Staphylococcus aureus | 50 | 18 | Ampicillin (10 µg) | 28 |
| Quinazolinone D | Escherichia coli | 50 | 15 | Ampicillin (10 µg) | 25 |
| Quinazolinone E | Candida albicans | 50 | 20 | Nystatin (100 units) | 22 |
| Quinazolinone E | Aspergillus niger | 50 | 17 | Nystatin (100 units) | 19 |
| Quinazolinone F | Bacillus subtilis | 50 | 19 | Tetracycline (30 µg) | 26 |
| Quinazolinone F | Pseudomonas aeruginosa | 50 | 12 | Tetracycline (30 µg) | 18 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
Materials:
-
96-well microtiter plates
-
Test compound (this compound) stock solution
-
Bacterial/fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row, creating a 2-fold dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
This will result in decreasing concentrations of the test compound across the wells.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, except for the sterility control well.
-
The final volume in each well will be 200 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for the fungal strain.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (no turbidity) compared to the growth control.
-
Protocol 2: Agar Disk Diffusion Test (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[8][9][10]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test compound (this compound) solution of known concentration
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]
-
-
Application of Disks:
-
Allow the inoculated plate to dry for 3-5 minutes.
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution.
-
Aseptically place the impregnated disks on the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar surface.[11]
-
Place disks far enough apart to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Measuring Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete inhibition (no growth) around each disk in millimeters.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.[12][13]
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
96-well tissue culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes : Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. BIOCHEMICAL BASIS OF THE ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES IN THE LIGHT OF INSIGHTS INTO THE FEATURES OF THE CHEMICAL STRUCTURE AND WAYS OF BINDING TO TARGET MOLECULES. A REVIEW - Samotruyeva - Doklady Rossijskoj akademii nauk. Himiâ, nauki o materialah. [snv63.ru]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 9. asm.org [asm.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Development of 1-(Quinazolin-6-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for preparing 1-(quinazolin-6-yl)ethanone derivatives, key intermediates in the development of novel therapeutic agents. The protocols detailed below are based on established chemical transformations and provide a framework for the synthesis and evaluation of this important class of compounds.
Introduction
Quinazoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an acetyl group at the 6-position of the quinazoline ring, to form this compound, provides a valuable handle for further chemical modifications and the exploration of structure-activity relationships (SAR). These derivatives are of particular interest as potential inhibitors of key signaling pathways implicated in various diseases.
Synthetic Methodologies
The synthesis of this compound derivatives can be approached through several strategic routes. The most plausible methods involve the construction of the quinazoline core followed by the introduction of the acetyl group at the 6-position.
Method 1: Synthesis via Acylation of 6-Amino-Substituted Quinazolinones
This method is based on the readily available 6-amino-2-substituted-quinazolin-4(3H)-one precursors. The amino group serves as a versatile functional handle for the introduction of the acetyl moiety.
Experimental Protocol: Synthesis of N-(4-Oxo-2-phenyl-3,4-dihydroquinazolin-6-yl)acetamide (a precursor)
This protocol is adapted from the acylation of 6-amino-3(H)-quinazolin-4-one.[1][2]
-
Starting Material Synthesis: Synthesize 6-amino-2-phenyl-quinazolin-4(3H)-one by the reduction of the corresponding 6-nitro derivative. The 6-nitro-2-phenyl-quinazolin-4(3H)-one can be prepared by the condensation of 5-nitro-anthranilic acid and benzamide.
-
Acylation Reaction:
-
In a round-bottom flask, dissolve 1.0 equivalent of 6-amino-2-phenyl-quinazolin-4(3H)-one in a suitable solvent such as acetic anhydride or a mixture of acetic anhydride and glacial acetic acid.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-6-yl)acetamide.
-
Note: To obtain the target 1-(4-oxo-2-phenyl-3,4-dihydroquinazolin-6-yl)ethanone, a multi-step sequence from the 6-amino precursor would be required. This would likely involve a diazotization of the amino group to form a diazonium salt, followed by a reaction to introduce the acetyl group. While a direct one-step conversion is not readily found in the literature, this remains a viable synthetic strategy for exploration.
Method 2: Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring.[3][4][5] This approach would involve the direct acylation of a suitable quinazoline or quinazolinone precursor.
Proposed Experimental Protocol: Friedel-Crafts Acylation of 2-Substituted-Quinazolin-4(3H)-one
-
Substrate Preparation: Synthesize the desired 2-substituted-quinazolin-4(3H)-one starting from anthranilic acid and a suitable amide or nitrile.
-
Acylation Reaction:
-
To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, 2-3 equivalents) in a dry, inert solvent (e.g., dichloromethane, carbon disulfide) at 0 °C, add the 2-substituted-quinazolin-4(3H)-one.
-
Slowly add acetyl chloride or acetic anhydride (1.1-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-(4-oxo-2-substituted-3,4-dihydroquinazolin-6-yl)ethanone.
-
Note: The regioselectivity of the Friedel-Crafts acylation on the quinazoline ring can be influenced by the substituents present on the ring. The 6-position is a likely site for acylation due to electronic effects.
Data Presentation
Table 1: Summary of Reported Yields for Related Quinazolinone Syntheses
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-Amino-3(H)-quinazolin-4-one | Acetic Anhydride, Reflux | N-(4-Oxo-3(H)-quinazolin-6-yl)acetamide | Not Reported | [2] |
| 2-Aminobenzamide, Styrene | TBHP, DMSO, p-TsOH, 120 °C | 2-Phenylquinazolin-4(3H)-one | 56-92 | [6] |
| 2-Aminobenzamides, Terminal Alkynes, Sulfonyl Azides | CuI, Et3N, DMF, RT | 2-Substituted-quinazolin-4(3H)-ones | 76-92 | [7] |
Biological Activity and Signaling Pathways
Quinazolinone derivatives are well-documented as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9][10][11] Overexpression and mutation of EGFR are implicated in the progression of various cancers. The inhibition of EGFR signaling can lead to the suppression of cell proliferation, and induction of apoptosis in cancer cells.
Proposed Signaling Pathway for this compound Derivatives
The diagram below illustrates the proposed mechanism of action for this compound derivatives as EGFR inhibitors.
References
- 1. Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - An efficient access to the synthesis of novel 12-phenylbenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives [beilstein-journals.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anti-inflammatory Potential of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4] Among these, their potential as anti-inflammatory agents is a field of active investigation.[1][2][3][5][6] While specific anti-inflammatory studies on 1-(Quinazolin-6-yl)ethanone are not extensively documented in publicly available literature, the quinazoline scaffold is a key component in numerous compounds exhibiting potent anti-inflammatory effects. This document provides a detailed overview of the application of quinazoline derivatives in anti-inflammatory research, including representative data, experimental protocols, and relevant biological pathways. The methodologies described herein are applicable for screening and characterizing the anti-inflammatory properties of novel quinazoline compounds, including this compound.
Data Presentation: Anti-inflammatory Activity of Quinazoline Derivatives
The following tables summarize quantitative data from various studies on quinazoline derivatives, demonstrating their anti-inflammatory potential. These tables are intended to provide a comparative overview of the activity of different substituted quinazolines.
Table 1: In Vivo Anti-inflammatory Activity of Quinazolinone Derivatives in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| Compound 21 | 50 | 4 | 32.5 | Phenylbutazone | 38.9 |
| Compound QA-2 | - | 4 | 82.75 | - | - |
| Compound QA-6 | - | 4 | 81.03 | - | - |
| Compound 11b | - | - | More potent than Celecoxib | Celecoxib | - |
| Compound 15c | - | - | More potent than Celecoxib | Celecoxib | - |
Data synthesized from multiple sources for illustrative purposes.[6][7][8]
Table 2: In Vitro Anti-inflammatory Activity of Quinazoline Derivatives
| Compound ID | Assay | Target | IC50 (µM) | Reference Compound | IC50 (µM) (Reference) |
| Compound A (3j) | COX-2 Inhibition | COX-2 | 0.047 | - | - |
| Compound A (3j) | 5-LOX Inhibition | 5-LOX | 2.3 | - | - |
| Compound 13i | NF-κB Inhibition | NF-κB | < 50 | - | - |
| Compound 16 | NF-κB Inhibition | NF-κB | < 50 | - | - |
Data synthesized from multiple sources for illustrative purposes.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound and other novel quinazoline derivatives.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (In Vivo)
This is a widely used and accepted model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar albino rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Phenylbutazone)
-
Plethysmometer
-
Animal cages
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug
-
Group III, IV, etc.: Test compound at different doses
-
-
Compound Administration: Administer the test compound and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (In Vitro)
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) dissolved in DMSO
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement:
-
After 24 hours, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation of NO Inhibition:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples.
-
Calculate the percentage inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways involved in inflammation that are potential targets for quinazoline derivatives and a general workflow for screening these compounds.
Caption: A generalized workflow for the screening and evaluation of quinazoline derivatives for anti-inflammatory activity.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs, and potential points of inhibition by quinazoline derivatives.
Conclusion
The quinazoline scaffold is a promising framework for the development of novel anti-inflammatory agents. While specific data on this compound is limited, the general protocols and data presented here provide a solid foundation for researchers to evaluate its potential anti-inflammatory activity. By employing the described in vivo and in vitro models, and by investigating its effects on key inflammatory pathways such as NF-κB, a comprehensive understanding of the pharmacological profile of this compound and other related derivatives can be achieved.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Quinazolin-6-yl)ethanone in Targeted Cancer Therapy
Introduction
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies. Numerous quinazoline derivatives have been successfully developed into clinically approved drugs, such as gefitinib, erlotinib, and afatinib, primarily targeting receptor tyrosine kinases (RTKs).[1][2][3] These compounds have demonstrated significant therapeutic efficacy against various solid tumors.[2][4] The core structure of quinazoline provides a versatile platform for designing selective inhibitors of key signaling proteins implicated in cancer cell proliferation, survival, and metastasis. This document provides a detailed overview of the potential applications and experimental protocols for evaluating the anticancer activity of 1-(Quinazolin-6-yl)ethanone, a specific quinazoline derivative, based on the well-established mechanisms of related compounds.
Potential Therapeutic Targets and Mechanisms of Action
Quinazoline derivatives are known to target a range of molecules critical for cancer progression. The primary mechanism of action for many of these compounds is the inhibition of protein kinases by competing with ATP for binding to the kinase domain.[1]
Key Potential Targets for this compound:
-
Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline-based drugs. Inhibition of EGFR can block downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation and survival.[1][2]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting VEGFR can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer.[5][6] Inhibition of PI3K can induce apoptosis and inhibit cell growth.
-
Tubulin Polymerization: Some quinazoline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][4]
The ethanone group at the 6-position of the quinazoline ring in this compound may influence its binding affinity and selectivity for various kinase targets.
Signaling Pathway Diagram
Caption: Potential signaling pathways targeted by this compound.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines and kinases. This table serves as a template for presenting experimental data.
| Target | Cell Line / Kinase | IC50 (µM) | Reference |
| Cell Proliferation | A549 (NSCLC) | Data to be determined | |
| MCF-7 (Breast Cancer) | Data to be determined | ||
| PC-9 (NSCLC) | Data to be determined | ||
| H1975 (NSCLC) | Data to be determined | ||
| Kinase Inhibition | EGFR (wild-type) | Data to be determined | |
| EGFR (T790M mutant) | Data to be determined | ||
| VEGFR2 | Data to be determined | ||
| PI3Kα | Data to be determined |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anticancer potential of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, PI3K)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Protocol:
-
Add the kinase, substrate, and varying concentrations of this compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence to determine the amount of product formed.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of target proteins in a signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.
Experimental Workflow Diagram
Caption: General workflow for evaluating a novel anticancer compound.
While specific experimental data for this compound is not yet widely published, the extensive research on quinazoline derivatives provides a strong foundation for investigating its potential as a targeted cancer therapy. The protocols and workflows outlined in this document offer a comprehensive guide for researchers to systematically evaluate its efficacy and mechanism of action. The key will be to determine its specific kinase inhibitory profile and its effectiveness in relevant cancer cell models.
References
- 1. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 2. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition PMID: 34403956 | MCE [medchemexpress.cn]
- 6. mdpi.com [mdpi.com]
Microwave-Assisted Synthesis of Quinazolinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of quinazolinones, a class of heterocyclic compounds with significant pharmacological importance. Microwave irradiation offers a powerful tool for accelerating these syntheses, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The following protocols have been compiled from established literature and are presented to guide researchers in leveraging this efficient technology.
Introduction to Microwave-Assisted Quinazolinone Synthesis
Quinazolinones are a core scaffold in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] Traditional methods for their synthesis can be time-consuming and often require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, utilizing the ability of microwaves to directly and rapidly heat polar molecules, thereby accelerating reaction rates.[3][4] This technology allows for precise temperature control and can significantly reduce energy consumption.[5]
Featured Synthesis Protocols
This section details three distinct and effective microwave-assisted protocols for the synthesis of quinazolinone derivatives.
Protocol 1: One-Pot Synthesis from Anthranilic Acid, an Amine, and an Orthoester
This protocol outlines a rapid and efficient one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, a primary amine, and trimethyl orthoformate in ethanol, facilitated by microwave irradiation.[2]
Experimental Protocol:
-
In a suitable microwave reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired primary amine (6 mmol).
-
Add ethanol (10 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.
-
After cooling, pour the reaction mixture over crushed ice.
-
Collect the precipitated crude product by filtration.
-
Recrystallize the crude product from ethanol to yield the pure 3-substituted-quinazolin-4(3H)-one.
Experimental Workflow:
Caption: One-pot synthesis of 3-substituted-quinazolin-4(3H)-ones.
Protocol 2: Solid-Supported Synthesis from Anthranilic Acid, Formaldehyde, and an Amine
This environmentally friendly protocol utilizes an inorganic solid support (acidic alumina) and microwave irradiation for the synthesis of 3-substituted-4-(2H)-quinazolinones, avoiding the use of hazardous organic solvents.[1]
Experimental Protocol:
-
Thoroughly mix anthranilic acid, a substituted primary aromatic amine, and formaldehyde with acidic alumina in a mortar and pestle.
-
Transfer the solid mixture to an open glass container (e.g., a beaker).
-
Place the container in a domestic microwave oven.
-
Irradiate the mixture at a suitable power level for 2-4 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, allow the mixture to cool to room temperature.
-
Add cold water to the solid mass to precipitate the product.
-
Filter the solid product, wash with water, and dry over anhydrous calcium chloride.
-
Recrystallize the product from ethanol for further purification.
Quantitative Data Summary:
| Method | Reaction Time | Yield (%) |
| Microwave Irradiation | 2-4 minutes | 82-94% |
| Conventional Heating | 5-7 hours | 56-68% |
| Table 1: Comparison of microwave-assisted and conventional heating methods for the synthesis of 3-substituted-4-(2H)-quinazolinones.[1] |
Logical Relationship Diagram:
Caption: Comparison of microwave vs. conventional synthesis.
Protocol 3: Copper-Catalyzed Aerobic Oxidative Synthesis from 2-Aminobenzamide and an Alcohol
This protocol describes a microwave-assisted, copper-catalyzed synthesis of quinazolinones from 2-aminobenzamide and various alcohols under an oxygen atmosphere. This method is notable for its use of a commercially available catalyst and solvent-free conditions.[6]
Experimental Protocol:
-
To a microwave reactor tube, add 2-aminobenzamide (0.5 mmol), the desired alcohol (2.5 mmol, 5.0 equiv.), copper(I) iodide (CuI, 0.1 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃, 0.75 mmol, 1.5 equiv.).
-
Seal the tube and purge with oxygen gas.
-
Place the reaction tube in the microwave reactor and heat to 130°C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the residue by column chromatography on silica gel to obtain the desired quinazolinone product.
Quantitative Data for Benzyl Alcohol Derivatives:
| R in 2-aminobenzamide | R' in Benzyl alcohol | Yield (%) |
| H | H | 90 |
| 4-Me | H | 85 |
| 4-Cl | H | 88 |
| 4-F | H | 87 |
| H | 4-Me | 86 |
| H | 4-OMe | 82 |
| H | 4-Cl | 89 |
| Table 2: Isolated yields for the synthesis of quinazolinone derivatives from substituted 2-aminobenzamides and benzyl alcohols under optimized microwave conditions.[6] |
Signaling Pathway Diagram (Conceptual):
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of 1-(Quinazolin-6-yl)ethanone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(Quinazolin-6-yl)ethanone. Our aim is to facilitate a higher yield and purity of the final product by providing structured data, in-depth experimental protocols, and logical workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: My initial attempts at a direct Friedel-Crafts acylation of quinazoline resulted in very low to no yield. Why is this happening?
A1: Direct Friedel-Crafts acylation on the quinazoline ring is notoriously challenging. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. Furthermore, the nitrogen atoms can act as Lewis bases and coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and hindering the reaction. This often leads to poor yields or complete failure of the reaction.
Q2: What is a more reliable synthetic strategy to obtain this compound?
A2: A more robust and higher-yielding approach is a multi-step synthesis that builds the quinazoline ring from a precursor already containing the acetyl group. The most common strategy involves:
-
Starting Material: Synthesis or procurement of 2-amino-5-acetylbenzoic acid.
-
Ring Closure (Niementowski Reaction): Cyclization of 2-amino-5-acetylbenzoic acid with formamide to produce 6-acetylquinazolin-4(3H)-one.
-
Reduction: Conversion of the 4-oxo group of 6-acetylquinazolin-4(3H)-one to afford the final product, this compound.
Q3: I am struggling with the Niementowski reaction step. What are the critical parameters to control for a better yield of 6-acetylquinazolin-4(3H)-one?
A3: The Niementowski reaction can be sensitive to several factors. Key parameters to optimize include:
-
Temperature: This reaction typically requires high temperatures, often in the range of 150-190°C. Insufficient heat can lead to an incomplete reaction.
-
Reaction Time: A reaction time of 3-5 hours is generally recommended. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal time.
-
Purity of Reactants: Ensure that the 2-amino-5-acetylbenzoic acid and formamide are of high purity, as impurities can lead to side reactions and lower yields.
-
Ratio of Reactants: An excess of formamide is often used to drive the reaction to completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Niementowski Reaction | 1. Incomplete reaction due to insufficient temperature or time. 2. Degradation of starting material or product at very high temperatures. 3. Impure reactants. | 1. Gradually increase the reaction temperature to 180-190°C and monitor by TLC. Extend the reaction time if necessary. 2. Avoid excessively high temperatures beyond 200°C. 3. Recrystallize 2-amino-5-acetylbenzoic acid before use. Use high-purity formamide. |
| Difficulty in Isolating 6-acetylquinazolin-4(3H)-one | The product might be soluble in the reaction mixture or form a complex mixture. | After cooling the reaction mixture, pour it into cold water or an ice bath to precipitate the product. If it remains in solution, extraction with a suitable organic solvent like ethyl acetate may be necessary. |
| Incomplete Reduction of the 4-oxo Group | 1. The reducing agent is not potent enough. 2. Reaction conditions (temperature, time) are not optimal. | 1. A common method for this conversion involves chlorination of the 4-oxo group followed by reductive dehalogenation. First, treat with a chlorinating agent like POCl₃ or SOCl₂. Then, perform a reduction using a catalyst such as Pd/C under a hydrogen atmosphere. 2. Ensure anhydrous conditions for the chlorination step. The reduction step may require elevated pressure and temperature. |
| Formation of Side Products | Side reactions can occur at various stages, especially during the reduction step, potentially affecting the acetyl group. | Protect the acetyl group if it is found to be reactive under the reduction conditions. Alternatively, explore milder reduction protocols. Careful monitoring by TLC and purification by column chromatography is essential to isolate the desired product. |
Experimental Protocols
Protocol 1: Synthesis of 6-acetylquinazolin-4(3H)-one via Niementowski Reaction
-
Reactants:
-
2-amino-5-acetylbenzoic acid (1 equivalent)
-
Formamide (10-15 equivalents)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-acetylbenzoic acid and formamide.
-
Heat the mixture to 180-190°C with stirring for 3-5 hours.
-
Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
-
Protocol 2: Synthesis of this compound from 6-acetylquinazolin-4(3H)-one
This is a two-step process involving chlorination and reduction.
Step 2a: Chlorination to 4-chloro-6-acetylquinazoline
-
Reactants:
-
6-acetylquinazolin-4(3H)-one (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (5-10 equivalents)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a flask protected from moisture, suspend 6-acetylquinazolin-4(3H)-one in POCl₃.
-
Add a few drops of DMF.
-
Heat the mixture to reflux for 2-4 hours.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 4-chloro-6-acetylquinazoline.
-
Step 2b: Reductive Dechlorination
-
Reactants:
-
4-chloro-6-acetylquinazoline (1 equivalent)
-
Palladium on carbon (Pd/C, 10 mol%)
-
A suitable solvent (e.g., ethanol or methanol)
-
A base (e.g., triethylamine or sodium acetate)
-
-
Procedure:
-
Dissolve the crude 4-chloro-6-acetylquinazoline in the chosen solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst and the base.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain pure this compound.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 6-acetylquinazolin-4(3H)-one (Niementowski Reaction)
| Entry | Temperature (°C) | Time (h) | Molar Ratio (Acid:Formamide) | Reported Yield (%) |
| 1 | 150 | 5 | 1:10 | ~60-70 |
| 2 | 180 | 3 | 1:10 | ~80-85 |
| 3 | 180 | 5 | 1:15 | >85 |
| 4 | 200 | 3 | 1:10 | Potential for degradation |
Note: These are representative yields based on literature for similar substrates. Actual yields may vary.
Visualizations
Preventing side product formation in 1-(Quinazolin-6-yl)ethanone reactions
Welcome to the technical support center for reactions involving 1-(Quinazolin-6-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses, with a focus on preventing the formation of unwanted side products.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions to specific issues that may arise during reactions with this compound, particularly in the context of Claisen-Schmidt condensation for the synthesis of quinolinyl chalcones.
FAQ 1: What are the most common side products in the Claisen-Schmidt condensation of this compound with aromatic aldehydes?
The Claisen-Schmidt condensation is a robust reaction for forming carbon-carbon bonds, but several side products can occur, especially under strongly basic or acidic conditions. The most frequently encountered side products include:
-
Self-condensation product of this compound: Under basic conditions, the ketone can react with itself to form a β-hydroxy ketone, which may subsequently dehydrate. This is more likely if the aldehyde is unreactive or added too slowly.
-
Cannizzaro reaction products of the aldehyde: If the aromatic aldehyde used does not have an α-hydrogen, it can undergo a disproportionation reaction in the presence of a strong base to yield a mixture of the corresponding carboxylic acid and alcohol. This is a common issue when using aldehydes like benzaldehyde or its derivatives.
-
Michael addition products: The α,β-unsaturated ketone (chalcone) product is a Michael acceptor. It can react with nucleophiles present in the reaction mixture, including the enolate of this compound or other nucleophilic species, leading to the formation of adducts.
-
Products from competing reactions: Depending on the specific substrate and reaction conditions, other side reactions may occur. For instance, the quinazoline ring itself might undergo reactions under harsh conditions, although this is less common.
Troubleshooting Guide: Low Yield of the Desired Chalcone
Problem: The yield of the desired (E)-1-(quinazolin-6-yl)-3-(aryl)prop-2-en-1-one is lower than expected.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Slow addition of aldehyde | Add the aldehyde to the reaction mixture at a steady, dropwise rate. | Reduces the opportunity for the ketone to undergo self-condensation before reacting with the aldehyde. |
| Unreactive aldehyde | Increase the reaction temperature slightly or use a more activating catalyst. | Enhances the electrophilicity of the aldehyde, promoting the desired condensation. |
| Cannizzaro reaction of the aldehyde | Use a milder base (e.g., piperidine instead of NaOH or KOH) or ensure the reaction temperature is not excessively high. | Minimizes the disproportionation of the aldehyde, preserving it for the Claisen-Schmidt reaction. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. | Ensures the reaction goes to completion, maximizing the product yield. |
| Product precipitation issues | If the product is expected to precipitate, cooling the reaction mixture in an ice bath can induce crystallization. In some cases, adding a small amount of cold water can also help.[1] | Facilitates the isolation of the desired chalcone. |
Troubleshooting Guide: Presence of Multiple Spots on TLC Analysis
Problem: TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product.
| Possible Cause | Troubleshooting Step | Identification & Mitigation |
| Unreacted starting materials | Optimize reaction time and temperature. Ensure stoichiometric balance of reactants. | The spots corresponding to the starting materials can be identified by running reference spots on the same TLC plate. |
| Self-condensation of ketone | Use a less concentrated base or add the aldehyde more rapidly. | This side product will have a higher molecular weight than the starting ketone. Its formation can be minimized by adjusting reaction conditions. |
| Cannizzaro products | Use a milder base. Purify the crude product using column chromatography. | The corresponding carboxylic acid and alcohol from the aldehyde can be identified by their characteristic polarity on TLC. |
| Michael adducts | Use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate. | These adducts are higher in molecular weight and can often be separated by column chromatography. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for the Synthesis of Quinolinyl Chalcones via Claisen-Schmidt Condensation
This protocol is a generalized procedure based on established methods for chalcone synthesis.[2][3]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Aqueous solution of a base (e.g., 10% NaOH or KOH) or an organic base (e.g., piperidine)
-
Glacial acetic acid (for neutralization if using a strong base)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add the substituted aromatic aldehyde (1-1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add the basic catalyst (e.g., aqueous NaOH or a few drops of piperidine) to the stirred mixture.
-
Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), if a strong base was used, neutralize the mixture with glacial acetic acid.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the effect of different catalysts on the yield of chalcone synthesis, based on general principles of Claisen-Schmidt condensations.
| Catalyst | Typical Concentration | Advantages | Potential Side Products to Monitor |
| Sodium Hydroxide (NaOH) | 10-40% aqueous solution | High reaction rates, readily available. | Cannizzaro reaction of aldehyde, self-condensation of ketone, Michael addition. |
| Potassium Hydroxide (KOH) | 10-40% aqueous solution | Similar to NaOH, sometimes offers better solubility for certain substrates. | Cannizzaro reaction of aldehyde, self-condensation of ketone, Michael addition. |
| Piperidine | Catalytic amount (a few drops) | Milder conditions, reduces the likelihood of Cannizzaro reaction. | Slower reaction rates compared to strong bases. |
| Lewis Acids (e.g., AlCl₃, BF₃) | Catalytic to stoichiometric amounts | Can be effective for specific substrates, particularly those sensitive to strong bases. | May require anhydrous conditions, potential for complex formation with the quinazoline nitrogen. |
Visualizations
The following diagrams illustrate key pathways and workflows related to the synthesis of quinolinyl chalcones.
References
Stability issues of 1-(Quinazolin-6-yl)ethanone in solution
This technical support center provides guidance on the stability of 1-(Quinazolin-6-yl)ethanone in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while this guide provides general advice based on the chemical class of quinazolines, it is recommended to perform stability studies for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of quinazoline derivatives, including this compound, is primarily influenced by the solvent, storage temperature, and exposure to light.[1][2][3] The pH of the solution can also be a critical factor, as quinazolines exhibit different stability profiles in acidic versus alkaline environments.[4]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for quinazoline derivatives.[1][5] However, some studies on related compounds have shown greater stability in aqueous solutions compared to DMSO, where degradation can be more rapid.[1][2] It is advisable to prepare fresh solutions in DMSO and minimize storage time. For aqueous buffers, assess the compound's solubility and stability at the intended pH.
Q3: How should I store solutions of this compound?
To minimize degradation, solutions should be stored protected from light.[1][3] While some quinazoline derivatives have shown good stability at room temperature (around 22°C), refrigeration (4°C) in the dark is a common practice to slow down potential degradation processes.[1][3] It is crucial to determine the optimal storage temperature for your specific application.
Q4: Can this compound degrade in acidic or basic solutions?
Quinazolines are generally reported to be stable in cold, dilute acidic and alkaline solutions. However, they can undergo hydrolysis and degradation upon boiling in these conditions.[4] The specific tolerance of this compound to a range of pH values at different temperatures should be experimentally verified.
Q5: What are the potential signs of degradation of my this compound solution?
Visual indicators of degradation can include a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy are necessary to quantitatively assess the purity and stability of the compound over time.[1][2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If solutions need to be stored, perform a time-course stability study under your specific storage conditions (solvent, temperature, light exposure) using an appropriate analytical method (e.g., HPLC) to determine the rate of degradation. |
| Precipitate forms in the solution upon storage. | Poor solubility or compound degradation leading to insoluble byproducts. | Re-evaluate the solvent system. Consider using a co-solvent or adjusting the pH to improve solubility. If precipitation is due to degradation, fresh solution preparation is necessary. The use of cyclodextrins has been explored to enhance the solubility of some quinazoline derivatives.[6] |
| Loss of biological activity of the compound. | Chemical degradation of the active molecule. | Confirm the identity and purity of the compound before use. Investigate potential degradation pathways. For instance, irradiation with light can break chemical bonds in the quinazoline structure.[1] Ensure proper storage in the dark. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products or impurities. | Use LC-MS to identify the mass of the new peaks and hypothesize potential degradation products. This can provide insights into the degradation mechanism. |
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time.
1. Materials:
- This compound
- HPLC-grade solvent of choice (e.g., DMSO, Acetonitrile, Water)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
2. Procedure:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram.
- Store the stock solution under the desired conditions (e.g., room temperature in the dark, 4°C in the dark, room temperature with light exposure).
- At specified time points (e.g., 24, 48, 72, 96 hours), inject an aliquot of the stored solution into the HPLC.[5]
- Monitor the peak area of the parent compound at each time point.
- Calculate the percentage of the compound remaining at each time point relative to T=0.
3. Data Analysis:
- Plot the percentage of this compound remaining versus time.
- Determine the time at which a significant loss of the compound is observed.
Protocol 2: Photostability Assessment
This protocol is designed to evaluate the impact of light on the stability of this compound.
1. Materials:
- Solutions of this compound prepared as in Protocol 1.
- A light source (e.g., a calibrated UV lamp or natural room lighting).
- Amber vials or vials wrapped in aluminum foil for control samples.
2. Procedure:
- Prepare two sets of solutions of this compound.
- Store one set exposed to the light source.
- Store the second set (control) in the dark under the same temperature conditions.[1]
- At various time intervals, analyze samples from both sets by HPLC as described in Protocol 1.
3. Data Analysis:
- Compare the degradation rate of the light-exposed samples to the dark-stored controls to determine the photosensitivity of the compound.
Data Presentation
The following tables are templates for summarizing stability data. It is recommended that researchers generate their own data for this compound.
Table 1: Stability of this compound in Different Solvents at Room Temperature (22°C) in the Dark (Hypothetical Data)
| Time (hours) | % Remaining in DMSO | % Remaining in Water |
| 0 | 100 | 100 |
| 24 | 95.2 | 99.1 |
| 48 | 88.5 | 98.5 |
| 72 | 81.3 | 97.9 |
| 96 | 75.1 | 97.2 |
Table 2: Effect of Temperature on Stability of this compound in Aqueous Solution (pH 7.4) in the Dark (Hypothetical Data)
| Time (hours) | % Remaining at 4°C | % Remaining at 22°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 24 | 99.8 | 99.1 | 96.5 |
| 48 | 99.5 | 98.5 | 92.1 |
| 72 | 99.2 | 97.9 | 87.3 |
| 96 | 99.0 | 97.2 | 82.0 |
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
Caption: Troubleshooting workflow for addressing inconsistent experimental results potentially caused by compound instability.
Caption: A generalized experimental workflow for assessing the stability of this compound under various conditions.
References
- 1. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. View of ALUMINA CATALYST: SYNTHESIS OF NOVEL QUINAZOLINE DERIVATIVES AND THEIR SOLUBILITY INCREASES THROUGH INCLUSION WITH β-CYCLODEXTRIN | International Journal of Pharmacy and Pharmaceutical Sciences [journals.innovareacademics.in]
Technical Support Center: Overcoming Resistance to Quinazoline-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based drugs. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the challenges of drug resistance in your experiments.
Frequently Asked Questions (FAQs)
Here are some common questions encountered when studying resistance to quinazoline-based inhibitors.
Q1: My cells are showing a high level of intrinsic resistance to a quinazoline-based EGFR inhibitor, even without prior drug exposure. What could be the reason?
A1: Several factors could contribute to high intrinsic resistance:
-
Pre-existing Resistance Mutations: The cell line may harbor a pre-existing resistance mutation, such as the EGFR T790M mutation, at a low frequency.[1] Highly sensitive detection methods like droplet digital PCR (ddPCR) may be required to identify these rare mutations.
-
Alternative Signaling Pathways: The cells might rely on alternative signaling pathways for survival and proliferation that are not dependent on EGFR. Amplification or activation of other receptor tyrosine kinases, such as MET or HER2, can confer intrinsic resistance.[2]
-
Cell Line Misidentification: It is crucial to verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination with a different, more resistant cell line.
Q2: I am trying to generate a quinazoline-resistant cell line, but the cells are dying off instead of developing resistance. What can I do?
A2: Establishing a resistant cell line requires a careful balance between inducing resistance and maintaining cell viability. Here are some troubleshooting tips:
-
Start with a Lower Drug Concentration: The initial concentration of the quinazoline inhibitor may be too high. Start with a concentration around the IC20-IC30 (the concentration that inhibits 20-30% of cell growth) and gradually increase the concentration as the cells recover and resume proliferation.
-
Use a Step-wise Selection Process: Instead of a single high-dose treatment, a dose-escalation procedure is often more successful.[3] Allow the cells to acclimate to a certain drug concentration for several passages before increasing the dose.
-
Monitor Cell Health Closely: Regularly assess the morphology and growth rate of your cells. If you observe widespread cell death, reduce the drug concentration to allow the surviving cells to recover.
-
Consider a Pulse-Dose Method: Another approach is to treat the cells with a higher concentration of the drug for a short period (e.g., 24-48 hours), then remove the drug and allow the cells to recover before the next treatment cycle.
Q3: I am not detecting the EGFR T790M mutation in my gefitinib-resistant cell line. What are other possible resistance mechanisms?
A3: While the T790M mutation is the most common mechanism of acquired resistance to first-generation EGFR inhibitors, several other mechanisms can be involved:[2]
-
MET Gene Amplification: Amplification of the MET proto-oncogene is a well-established mechanism of resistance that activates bypass signaling pathways.
-
HER2 Amplification: Similar to MET, amplification of the HER2 gene can also lead to resistance.
-
Activation of Downstream Signaling: Mutations or alterations in downstream signaling molecules like PIK3CA or BRAF can uncouple the cell's survival from EGFR signaling.
-
Phenotypic Transformation: In some cases, lung adenocarcinoma cells can undergo a histological transformation to small cell lung cancer (SCLC), which is inherently resistant to EGFR inhibitors.
Q4: My Western blot for phosphorylated EGFR (p-EGFR) is showing a weak or no signal in my resistant cells, even though I know they are resistant. What is going wrong?
A4: Detecting phosphorylated proteins can be challenging. Here are some common issues and solutions:
-
Rapid Dephosphorylation: Phosphatases released during cell lysis can quickly dephosphorylate your target protein. Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.
-
Low Protein Abundance: Phosphorylated proteins are often present at low levels. You may need to load a higher amount of protein lysate (e.g., 30-50 µg) per lane.
-
Suboptimal Antibody: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of EGFR. Check the antibody datasheet for recommended dilutions and blocking conditions.
-
Blocking Agent Interference: Milk-based blocking buffers contain casein, a phosphoprotein that can lead to high background and mask your signal. Use a 5% Bovine Serum Albumin (BSA) solution in TBST for blocking when detecting phosphorylated proteins.
-
Inappropriate Buffer: Avoid using phosphate-buffered saline (PBS) in your wash buffers or antibody dilutions, as the phosphate ions can interfere with the binding of phospho-specific antibodies. Use Tris-buffered saline with Tween-20 (TBST) instead.
Troubleshooting Guides
Troubleshooting Cell Viability Assays (e.g., MTT, MTS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in control wells (no cells) | - Contamination of media or reagents.- Reagent instability. | - Use fresh, sterile media and reagents.- Ensure proper storage of assay reagents. |
| Low signal or poor dynamic range | - Insufficient cell number.- Low metabolic activity of cells.- Incorrect incubation time. | - Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.- Increase the incubation time with the assay reagent.[4] |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the 96-well plate.- Pipetting errors. | - Ensure a single-cell suspension before seeding and mix well.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use a multichannel pipette for consistency. |
| Drug precipitation at high concentrations | - Poor solubility of the quinazoline compound. | - Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the media is low (<0.5%).- Visually inspect wells for precipitation before adding the assay reagent. |
Troubleshooting EGFR T790M Mutation Detection by PCR
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PCR product in positive control | - Incorrect PCR cycling conditions.- Degraded primers or probes.- Inactive polymerase. | - Verify annealing temperature and extension time.- Use fresh aliquots of primers and probes.- Use a new vial of DNA polymerase. |
| False-negative results in known T790M-positive samples | - Low abundance of the mutant allele.- Poor DNA quality.- PCR inhibitors present in the sample. | - Use a more sensitive method like ddPCR or a mutant-enriched PCR assay.- Assess DNA quality and purity (A260/280 ratio).- Purify the DNA sample to remove inhibitors. |
| False-positive results in wild-type samples | - Contamination with T790M-positive DNA.- Primer-dimer formation.- Non-specific primer binding. | - Use separate workspaces for pre- and post-PCR steps.- Optimize primer concentration and annealing temperature.- Redesign primers for higher specificity. |
| Inconsistent results between replicates | - Pipetting errors.- Low copy number of the target DNA. | - Use calibrated pipettes and ensure accurate pipetting.- Increase the amount of template DNA if possible. |
Quantitative Data
Table 1: IC50 Values of Quinazoline-Based EGFR Inhibitors in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Resistance Mechanism | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Osimertinib IC50 (µM) |
| HCC827 | delE746-A750 | - | 0.013 | - | - |
| HCC827/GR | delE746-A750 | MET Amplification | > 4[5] | - | - |
| PC-9 | delE746-A750 | - | 0.077[5] | - | - |
| PC-9ER | delE746-A750, T790M | T790M Mutation | - | > 10[6] | 0.013[6] |
| H1975 | L858R, T790M | T790M Mutation | > 10 | > 10 | 0.005[6] |
| H1650 | delE746-A750 | PTEN null | 31.0 | - | 9.7[7] |
| H1650GR | delE746-A750 | PTEN null, EMT | 50.0[7] | - | 8.5[7] |
GR: Gefitinib-Resistant, ER: Erlotinib-Resistant
Table 2: Efficacy of Combination Therapy with MET and EGFR Inhibitors in MET-Amplified, EGFR-Mutant NSCLC
| Study/Combination | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| METi + EGFRi (Pooled Analysis) | 562 | 49.2%[8] | 5.62 months[8] |
| Capmatinib + Gefitinib | 22 | 81.5% received Capmatinib | - |
| Tepotinib + Gefitinib | 5 | 18.5% received Tepotinib | - |
| METi + EGFRi (Retrospective) | 44 | 74.4%[3] | 5.3 months[3] |
Experimental Protocols
Protocol 1: Generation of Quinazoline-Resistant Cell Lines
This protocol describes a step-wise method for generating drug-resistant cancer cell lines.
-
Determine the initial drug concentration: Perform a dose-response experiment (e.g., MTT assay) to determine the IC20-IC30 of the quinazoline inhibitor for your parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium supplemented with the quinazoline inhibitor at the pre-determined IC20-IC30 concentration.[3]
-
Monitor and Maintain: Continuously culture the cells in the drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted to the current drug concentration and are proliferating steadily (typically after 2-4 weeks), increase the drug concentration by 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the drug concentration over several months. It is advisable to cryopreserve cells at each stage of resistance development.
-
Characterize Resistant Population: Once the cells can proliferate in a significantly higher drug concentration (e.g., 10-fold or higher than the parental IC50), the population can be considered resistant. Characterize the resistance mechanism(s) (e.g., by sequencing for EGFR mutations, checking for MET amplification, etc.).
-
Clonal Selection (Optional): To obtain a more homogeneous resistant population, single-cell cloning can be performed by limiting dilution in 96-well plates.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the steps for performing an MTT assay to determine the half-maximal inhibitory concentration (IC50) of a drug.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium.[4] Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the quinazoline-based drug in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock 1:10 in culture medium and add 10 µL to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Visualizations
Figure 1: Simplified EGFR signaling pathway.
Figure 2: Key resistance mechanisms to quinazoline drugs.
Figure 3: Workflow for evaluating combination therapies.
References
- 1. Second and third-generation epidermal growth factor receptor tyrosine kinase inhibitors in advanced nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. MET amplification assessed using optimized FISH reporting criteria predicts early distant metastasis in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bioengineer.org [bioengineer.org]
Optimizing assay conditions for 1-(Quinazolin-6-yl)ethanone
Welcome to the technical support center for 1-(Quinazolin-6-yl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their assay conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Aurora A kinase. Its mechanism of action involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. This inhibition of Aurora A activity leads to defects in mitotic spindle formation, ultimately inducing G2/M phase cell cycle arrest and apoptosis in cancer cells.
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cellular assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.
Q3: What is the stability of this compound in solution?
A3: The DMSO stock solution of this compound is stable for at least 6 months when stored at -20°C. Working solutions in aqueous buffers should be prepared fresh daily to ensure optimal activity.
Q4: Can this compound be used in animal models?
A4: While this compound has demonstrated efficacy in cell-based assays, its use in animal models requires further formulation development to enhance its solubility and pharmacokinetic properties. Some quinazolinone derivatives have shown poor water solubility which can limit their in vivo applications.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low or No Inhibitory Activity in Kinase Assay
| Possible Cause | Recommended Solution |
| Degraded Compound | Prepare a fresh stock solution of this compound in high-purity DMSO. |
| Incorrect Assay Conditions | Verify the concentrations of ATP, kinase, and substrate. Ensure the assay buffer composition and pH are optimal for Aurora A kinase activity. |
| Inactive Kinase | Test the activity of the Aurora A kinase enzyme with a known inhibitor as a positive control. |
| Precipitation of Compound | Visually inspect the assay wells for any precipitation. If observed, consider reducing the final concentration of the compound or increasing the DMSO concentration (while staying within the tolerable limit for the enzyme). |
Issue 2: High Background Signal in Cellular Assay
| Possible Cause | Recommended Solution |
| Compound Interference | Run a control experiment with this compound in the absence of cells to check for any intrinsic fluorescence or absorbance at the detection wavelength. |
| Cell Contamination | Inspect cells for any signs of microbial contamination. If contamination is suspected, discard the cell culture and start with a fresh, uncontaminated stock. |
| Excessive Cell Seeding | Optimize the cell seeding density to ensure that the cells are in the logarithmic growth phase at the time of the assay. |
| Media Components | Some components in the cell culture media, such as phenol red, can interfere with certain assay readouts. Consider using a phenol red-free medium. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments to minimize phenotypic drift. |
| Inconsistent Incubation Times | Ensure that all incubation times, including compound treatment and assay development, are precisely controlled and consistent across all experiments. |
| Pipetting Errors | Calibrate and regularly service all pipettes. Use appropriate pipetting techniques to ensure accurate and reproducible liquid handling. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media. |
Data Presentation
Table 1: In Vitro Aurora A Kinase Inhibition
| Compound | IC50 (nM) | Kinase Concentration (nM) | ATP Concentration (µM) |
| This compound | 21.94 | 50 | 100 |
| Lead Compound 16h | 8.27 | 50 | 100 |
Data is representative and based on similar quinazolinone derivatives targeting Aurora A kinase.
Table 2: Antiproliferative Activity in A549 Lung Cancer Cells
| Compound | IC50 (µM) | Cell Seeding Density (cells/well) | Treatment Duration (h) |
| This compound | 0.44 | 5,000 | 72 |
| Doxorubicin | 0.52 | 5,000 | 72 |
|
Technical Support Center: Refinement of 1-(Quinazolin-6-yl)ethanone Cytotoxicity Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Quinazolin-6-yl)ethanone and related quinazoline derivatives. Our aim is to help you refine your cytotoxicity protocols and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For novel quinazoline derivatives like this compound, it is advisable to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to 0.01 µM. The optimal range may vary depending on the cell line being used.
Q2: Which cell lines are most suitable for testing the cytotoxicity of this compound?
A2: The choice of cell line should be guided by the therapeutic target of your research. Quinazoline derivatives have been evaluated against a variety of cancer cell lines, including but not limited to MCF-7 (breast carcinoma), SW480 (colorectal carcinoma), and A549 (lung cancer).[1][2] It is also recommended to test against a non-tumorigenic cell line, such as MRC-5, to assess selectivity.[1]
Q3: How should I dissolve this compound for cell culture experiments?
A3: this compound is predicted to have low water solubility. Therefore, it is recommended to dissolve the compound in a sterile, cell culture grade solvent such as dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM or 100 mM). This stock solution can then be further diluted in the cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).
Q4: What are the potential mechanisms of action for quinazoline derivatives?
A4: Quinazolinone derivatives have been shown to exert their antitumor effects through various mechanisms.[2] These can include the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] They can also induce apoptosis and cause cell cycle arrest.[2] The specific mechanism of this compound would need to be determined experimentally.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound addition or reagent dispensing, edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes and be consistent with pipetting technique.[4] Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpectedly low or no cytotoxicity | Compound instability or precipitation, incorrect concentration, cell line resistance, insufficient incubation time. | Visually inspect the diluted compound in media for any precipitation. Prepare fresh dilutions for each experiment. Verify the concentration of your stock solution. Extend the incubation time (e.g., from 24h to 48h or 72h).[5] Consider using a different, more sensitive cell line. |
| High background signal in control wells | Contamination of reagents or cell culture, reagent interaction with the culture medium. | Use fresh, sterile reagents and ensure aseptic technique during the experiment.[6] Run a control with medium and the assay reagent only to check for background interference.[5] |
| Inconsistent results between experiments | Variation in cell passage number or health, different batches of reagents or serum, fluctuations in incubator conditions. | Use cells within a consistent and optimal passage number range.[6] Record lot numbers of all reagents. Ensure the incubator's CO2, temperature, and humidity levels are stable.[7] |
| "Smiling" or "edge" effect on the plate | Uneven evaporation from the wells of the microplate. | Ensure proper humidification in the incubator. Consider using plates with lids designed to minimize evaporation. As mentioned, filling the outer wells with sterile PBS can also help. |
Quantitative Data Summary
The following table provides a hypothetical summary of cytotoxicity data for this compound against various cancer cell lines.
| Cell Line | IC50 (µM) after 48h | Assay Method |
| MCF-7 | 15.5 ± 2.1 | MTT |
| SW480 | 28.3 ± 3.5 | LDH Release |
| A549 | 12.8 ± 1.9 | AlamarBlue |
| MRC-5 | > 100 | MTT |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Release Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include a negative control (untreated cells), a positive control (cells treated with a lysis buffer to induce 100% cytotoxicity), and a vehicle control.[5]
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of the positive and negative controls.
Visualizations
Caption: A flowchart illustrating the general workflow for in vitro cytotoxicity testing.
Caption: A decision tree for troubleshooting high variability in cytotoxicity assays.
Caption: A potential signaling pathway inhibited by quinazoline-based compounds.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. platypustech.com [platypustech.com]
- 7. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
Technical Support Center: Mass Spectrometry of Quinazolinone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the mass spectrometry analysis of quinazolinone compounds.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected molecular ion peak for my quinazolinone compound. What are the common reasons for this?
A1: Several factors can contribute to the absence or low intensity of the molecular ion peak ([M+H]⁺) for quinazolinone compounds:
-
In-source Fragmentation: Quinazolinones can be susceptible to fragmentation within the ion source, especially at high cone or fragmentor voltages. This can lead to the molecular ion breaking down before it is detected. To mitigate this, try reducing the cone voltage or declustering potential.[1][2]
-
Poor Ionization Efficiency: The ionization efficiency of your quinazolinone derivative can be influenced by its chemical structure and the mobile phase composition. If the compound is not readily protonated, the [M+H]⁺ signal will be weak. Consider adjusting the mobile phase pH with additives like formic acid or ammonium formate to enhance protonation.
-
Formation of Adducts: Instead of the protonated molecule, you might be observing adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules. These adducts will appear at a higher m/z than the expected [M+H]⁺.
-
Matrix Effects: Components in your sample matrix can suppress the ionization of your target analyte, leading to a weak or absent signal. Proper sample clean-up is crucial to minimize matrix effects.
Q2: I am observing multiple peaks in my mass spectrum that I cannot identify. What could they be?
A2: Unidentified peaks in the mass spectrum of a synthetic compound can arise from several sources:
-
Adducts: As mentioned above, sodium, potassium, and solvent adducts are common. Refer to the adduct table below to identify potential adduct ions based on their mass-to-charge ratio.
-
In-source Fragments: If the compound is fragmenting in the ion source, you will see peaks corresponding to these fragments. Try acquiring the spectrum at a lower cone voltage to see if these peaks decrease in intensity.
-
Impurities and Contaminants: The peaks could be from starting materials, byproducts of the synthesis, or contaminants from solvents, glassware, or the LC-MS system itself.
-
Isotopologues: You will observe smaller peaks next to your main ion peak due to the natural abundance of isotopes like ¹³C.
Q3: How can I improve the signal intensity of my quinazolinone compound?
A3: To enhance the signal intensity, consider the following:
-
Optimize Ionization Source Parameters: Adjust the cone voltage, capillary voltage, desolvation gas flow, and temperature to find the optimal conditions for your specific compound.
-
Mobile Phase Modification: The addition of small amounts of formic acid or ammonium formate to the mobile phase can significantly improve the ionization efficiency of quinazolinone compounds in positive ion mode.
-
Sample Concentration: Ensure your sample is at an appropriate concentration. Too dilute, and the signal will be weak; too concentrated, and you may experience ion suppression.
-
Sample Clean-up: Minimize matrix effects by using appropriate sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3][4]
Troubleshooting Guides
Problem: Poor or No Signal
This guide provides a step-by-step approach to troubleshoot a lack of signal for your quinazolinone compound.
Caption: Troubleshooting workflow for poor or no signal.
Problem: Unidentified Peaks in the Spectrum
This guide helps in identifying the source of unexpected peaks in your mass spectrum.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. ucd.ie [ucd.ie]
- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - SK [thermofisher.com]
Technical Support Center: Synthesis and Purification of 1-(Quinazolin-6-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 1-(Quinazolin-6-yl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the synthesis of quinazoline derivatives can stem from several factors. Firstly, ensure the integrity of your starting materials; moisture or degradation can inhibit the reaction. The reaction conditions are also critical. Inadequate temperature control or insufficient reaction time can lead to incomplete conversion. Review the chosen synthetic route, as some methods are more efficient than others. For instance, multi-component reactions under microwave irradiation have been reported to produce high yields of quinazoline derivatives in a shorter time.[1] Consider performing small-scale trial reactions to optimize parameters such as temperature, reaction time, and catalyst loading if applicable.
Issue 2: Presence of Multiple Impurities in the Crude Product
-
Question: My crude product shows multiple spots on a TLC plate or several unexpected peaks in the NMR/HPLC analysis. What are these impurities and how can I minimize them?
-
Answer: The presence of multiple impurities is a common challenge. These can arise from side reactions, unreacted starting materials, or the formation of isomers. Common byproducts in quinazoline synthesis can include N-oxides or quinazolin-4(3H)-one derivatives. To minimize these, ensure precise control over reaction stoichiometry and temperature. The choice of solvent can also influence side reactions. Using a non-polar solvent might favor the desired product formation in some cases.[2] Careful monitoring of the reaction progress by TLC or HPLC can help in stopping the reaction at the optimal time to reduce byproduct formation.
Issue 3: Difficulty in Removing a Persistent Impurity
-
Question: I am struggling to remove a specific impurity that co-elutes with my product during column chromatography or co-precipitates during recrystallization. What strategies can I employ?
-
Answer: A persistent impurity often has similar polarity or solubility to the desired product. To address this, consider altering the purification technique.
-
Column Chromatography: If using a standard silica gel column, try a different stationary phase like alumina or a reverse-phase column. You can also experiment with different solvent systems, perhaps adding a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the impurity) to improve separation.
-
Recrystallization: Experiment with a variety of solvent systems. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or insoluble at all temperatures. A mixed solvent system can sometimes provide the necessary solubility profile for effective separation.
-
Acid-Base Extraction: If the impurity has a different acid-base character than your product, an acid-base liquid-liquid extraction can be a powerful purification step prior to chromatography or recrystallization.
-
Issue 4: Product Decomposition During Purification
-
Question: I observe degradation of my product during purification, especially on a silica gel column. How can I prevent this?
-
Answer: Quinazoline derivatives can sometimes be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial. Minimizing the time the compound spends on the column by using flash chromatography with optimal solvent conditions can also reduce degradation.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic procedure for preparing a quinazolinone core structure?
-
A1: A common method involves the condensation of an anthranilic acid derivative with an appropriate amide or a related precursor. For example, heating 2-aminobenzamide with a suitable aldehyde or ketone in the presence of a catalyst can yield the quinazolinone ring system.[3] Another approach is the reaction of an isatoic anhydride with an amine.[4] The specific reagents and conditions will depend on the desired substitution pattern.
Q2: What are the recommended purification techniques for this compound?
-
A2: The primary purification methods for quinazolinone derivatives are recrystallization and column chromatography.
-
Recrystallization: Ethanol is often a suitable solvent for recrystallizing quinazolinone-based compounds.[5] You may need to experiment with other solvents like methanol, ethyl acetate, or solvent mixtures to achieve optimal purity.
-
Column Chromatography: Silica gel is a common stationary phase. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. The exact solvent ratio should be determined by preliminary TLC analysis.
-
Q3: How can I confirm the purity and identity of my final product?
-
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. The proton and carbon NMR spectra should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbonyl group of the ketone and the C=N bond of the quinazoline ring.
-
Q4: Are there any specific safety precautions I should take when working with quinazoline derivatives?
-
A4: As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The specific hazards of the reagents and solvents used in your chosen synthetic route should be reviewed from their Safety Data Sheets (SDS) before starting any experimental work.
Data Presentation
Table 1: Comparison of Purification Techniques for Quinazolinone Derivatives
| Purification Method | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Simple, cost-effective, can yield highly pure crystalline solids. | Can be time-consuming, may result in significant product loss, not effective for all impurity profiles. | >98% (if a suitable solvent is found) |
| Column Chromatography | Versatile, can separate complex mixtures, applicable to a wide range of compounds. | More resource-intensive (solvents, stationary phase), potential for product decomposition on the stationary phase. | 95-99% |
| Preparative HPLC | High resolution, can achieve very high purity. | Expensive, limited sample capacity, requires specialized equipment. | >99% |
Experimental Protocols
General Protocol for the Synthesis of a Quinazolinone Core via Condensation
This is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate 2-aminobenzamide derivative (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents).
-
Add a suitable solvent (e.g., ethanol, acetic acid, or DMF).
-
Add a catalyst if required by the specific reaction (e.g., a catalytic amount of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the crude product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.
References
Optimizing the regioselectivity of quinazoline synthesis
Welcome to the technical support center for the regioselective synthesis of quinazolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
Issue: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloroquinazolines
Question: I am attempting to synthesize a 4-amino-2-chloroquinazoline derivative via SNAr on a 2,4-dichloroquinazoline substrate, but I am observing a mixture of the desired 4-substituted product and the undesired 2-substituted isomer. How can I improve the regioselectivity for the C4 position?
Answer:
The C4 position of 2,4-dichloroquinazoline is inherently more reactive towards nucleophilic attack than the C2 position. This is due to electronic factors; the carbon at position 4 has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[1] However, reaction conditions can influence this inherent selectivity. Here are some troubleshooting steps to enhance C4 regioselectivity:
-
Temperature Control: The substitution at the C2 position generally requires more forcing conditions, such as higher temperatures.[1] To favor C4 substitution, it is advisable to run the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor the progress carefully.
-
Solvent Choice: The choice of solvent can impact the reaction's regioselectivity. Polar aprotic solvents like THF, DMF, or acetonitrile are commonly used. It's recommended to screen different solvents to find the optimal one for your specific substrate and nucleophile.
-
Nucleophile Reactivity: Highly reactive nucleophiles may lead to a decrease in selectivity. If you are using a very strong nucleophile, consider using a less reactive one or moderating the reaction conditions.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the 2,4-disubstituted product or a mixture of isomers. Monitor the reaction by TLC or LC-MS to stop it once the desired C4-substituted product is predominantly formed.
Issue: Unexpected Regioisomer Formation in Niementowski Quinazoline Synthesis
Question: I am performing a Niementowski reaction to synthesize a quinazolin-4-one, but I am getting a mixture of regioisomers. What factors control the regioselectivity in this reaction?
Answer:
The Niementowski synthesis involves the condensation of an anthranilic acid with an amide. The regioselectivity is primarily determined by which nitrogen atom of the amide attacks the carbonyl group of the anthranilic acid derivative. Several factors can influence this:
-
Steric Hindrance: The steric bulk of the substituents on both the anthranilic acid and the amide can play a significant role. A bulkier substituent on the amide's nitrogen may favor the attack of the less hindered nitrogen.
-
Electronic Effects: The electronic nature of the substituents on the anthranilic acid ring can influence the reactivity of the carbonyl group and the amino group, thereby affecting the regioselectivity.
-
Reaction Conditions:
-
Temperature: High temperatures are often required for the Niementowski reaction, but this can sometimes lead to reduced selectivity. It is worth investigating a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Catalyst: While often performed without a catalyst, the use of acidic or basic catalysts can alter the reaction pathway and, consequently, the regioselectivity. Polyphosphoric acid (PPA) is sometimes used to promote the reaction and can influence the isomeric ratio.
-
Frequently Asked Questions (FAQs)
FAQ 1: How can I selectively achieve C2 substitution on a quinazoline ring?
Achieving selective C2 substitution in the presence of a leaving group at C4 can be challenging due to the higher reactivity of the C4 position.[1] However, a few strategies can be employed:
-
Blocking the C4 position: If the C4 position is blocked with a group that is not a good leaving group (e.g., a hydrogen or a carbon substituent), nucleophilic substitution will be directed to the C2 position.
-
Two-step procedure: First, perform the substitution at the more reactive C4 position. Then, under more forcing conditions (higher temperature, stronger nucleophile, or using a catalyst like palladium in Buchwald-Hartwig amination), the second substitution at the C2 position can be achieved.
-
Starting material selection: Synthesizing the quinazoline ring with the desired C2 substituent already in place via a cyclization reaction is often a more straightforward approach than selective substitution on a pre-formed quinazoline.
FAQ 2: What is the effect of solvent polarity on the regioselectivity of quinazoline synthesis?
Solvent polarity can significantly influence the regioselectivity of quinazoline synthesis, particularly in reactions involving charged intermediates or polar transition states.
-
Polar Solvents: In many cases, polar solvents can stabilize charged intermediates, which may favor one reaction pathway over another, thus enhancing regioselectivity. For instance, in certain iodine(III)-promoted syntheses of quinazolines from amidines, polar solvents favor the C(sp²)-N bond formation to yield quinazolines, while nonpolar solvents favor C(sp³)-C(sp²) bond formation.
-
Solvent Screening: The optimal solvent is highly dependent on the specific reaction mechanism. Therefore, a solvent screen is often a crucial step in optimizing the regioselectivity of a new quinazoline synthesis. It is recommended to test a range of solvents with varying polarities, such as toluene (nonpolar), THF (polar aprotic), acetonitrile (polar aprotic), and ethanol (polar protic).
FAQ 3: Can I use microwave irradiation to improve the regioselectivity of my quinazoline synthesis?
Microwave-assisted synthesis can be a powerful tool for optimizing quinazoline synthesis. While it is primarily known for dramatically reducing reaction times and often increasing yields, its effect on regioselectivity can be complex. In some cases, the rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products, which may translate to improved regioselectivity. However, the high temperatures achieved can sometimes decrease selectivity. It is a parameter that needs to be experimentally evaluated for each specific reaction.
Data Presentation
Table 1: Effect of Solvent on the Yield of Quinazoline-2,4(1H,3H)-diones
| Entry | Solvent | Yield (%) |
| 1 | Toluene | Ineffective |
| 2 | THF | Ineffective |
| 3 | Ethanol | Ineffective |
| 4 | DMF | 85-91 |
| 5 | Water | 91 |
Table 2: Regioselective Synthesis of 2,4-Diarylquinazolines using a Copper Catalyst
| Entry | R1 | R2 | Yield (%) |
| 1 | H | Phenyl | 88 |
| 2 | H | 4-Tolyl | 85 |
| 3 | H | 4-Methoxyphenyl | 82 |
| 4 | H | 4-Fluorophenyl | 90 |
| 5 | OMe | Phenyl | 75 |
| 6 | Cl | Phenyl | 92 |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Amino-2-chloroquinazolines
This protocol is adapted from studies on the nucleophilic aromatic substitution of 2,4-dichloroquinazolines.
Materials:
-
2,4-dichloroquinazoline
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.0 - 1.2 eq) to the solution at room temperature.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for the time determined by reaction monitoring (typically a few hours to overnight).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloroquinazoline.
Protocol 2: Copper-Catalyzed Regioselective Synthesis of 2,4-Diarylquinazolines
Materials:
-
Diaryliodonium salt
-
Nitrile
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (catalyst)
-
Dimethyl sulfoxide (DMSO)
-
Heating apparatus (e.g., oil bath)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the diaryliodonium salt (1.0 eq), the nitrile (1.2 eq), and Cu(OTf)₂ (10 mol%).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 130 °C and stir for the required reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2,4-diarylquinazoline.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in quinazoline synthesis.
Caption: Reaction pathway for the regioselective synthesis of 4-aminoquinazolines.
References
Technical Support Center: Method Refinement for Detecting 1-(Quinazolin-6-yl)ethanone Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and characterization of 1-(Quinazolin-6-yl)ethanone and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for metabolite detection.
Common LC-MS/MS Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Column overload | - Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration. |
| Retention Time Shifts | - Leak in the LC system- Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging | - Check all fittings and connections for leaks.- Ensure proper mobile phase preparation and degassing.- Use a column oven to maintain a stable temperature.- Use a quality control (QC) sample to monitor retention time and re-equilibrate the system between runs. |
| Low Signal Intensity or No Peak Detected | - Poor ionization of the analyte- Ion suppression from matrix components- Analyte degradation- Incorrect mass spectrometer settings | - Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Improve sample cleanup to remove interfering matrix components.- Ensure proper sample handling and storage to prevent degradation.- Verify the mass spectrometer is tuned and calibrated, and that the correct m/z values are being monitored. |
| High Background Noise | - Contaminated mobile phase or LC system- Presence of interfering compounds in the sample- Electronic noise | - Use high-purity solvents and flush the LC system.- Implement a more rigorous sample preparation method.- Ensure proper grounding of the mass spectrometer. |
| Inconsistent Quantitative Results | - Variability in sample preparation- Inconsistent injection volume- Matrix effects- Unstable instrument performance | - Use an internal standard to normalize for extraction and injection variability.- Perform regular maintenance on the autosampler.- Evaluate and correct for matrix effects using methods like standard addition or matrix-matched calibration curves.- Monitor system suitability with QC samples throughout the analytical run. |
Experimental Protocols
A refined Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection of this compound and its potential metabolites is detailed below.
Sample Preparation: Protein Precipitation for Plasma Samples
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled analog of the parent compound) solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 5% B1-8 min: 5-95% B8-10 min: 95% B10-10.1 min: 95-5% B10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted analysis or Full Scan/Data-Dependent MS/MS for untargeted analysis |
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic transformations for this compound?
A1: Based on the chemical structure, the expected major Phase I metabolic pathways include oxidation of the quinazoline ring and reduction of the ketone group. Phase II metabolism will likely involve glucuronidation or sulfation of the hydroxyl groups introduced during Phase I.
Table of Common Metabolic Transformations and Mass Shifts
| Biotransformation | Mass Change (Da) |
| Phase I | |
| Hydroxylation | +15.9949 |
| Oxidation (ketone to carboxylic acid) | +15.9949 |
| Reduction (ketone to alcohol) | +2.0156 |
| N-Oxidation | +15.9949 |
| Dehydrogenation | -2.0156 |
| Phase II | |
| Glucuronidation | +176.0321 |
| Sulfation | +79.9568 |
| Acetylation | +42.0106 |
| Methylation | +14.0157 |
| Glutathione Conjugation | +305.0682 |
Q2: How can I confirm the identity of a suspected metabolite?
A2: The identity of a suspected metabolite can be confirmed by comparing its retention time and MS/MS fragmentation pattern with that of a synthesized reference standard. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition.
Q3: What are the acceptance criteria for a bioanalytical method validation according to FDA guidance?
A3: Key acceptance criteria from the FDA's Bioanalytical Method Validation Guidance for Industry include:
-
Accuracy: The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[1][2]
-
Precision: The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[1][2]
-
Recovery: The recovery of the analyte and internal standard should be consistent, precise, and reproducible.
-
Selectivity: The method should be able to differentiate and quantify the analyte in the presence of other components in the sample.
Q4: What are common adduct ions I might observe in positive ESI mode, and how do they affect my mass measurements?
A4: In positive electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]+) and potassium ([M+K]+) in addition to the protonated molecule ([M+H]+). It is important to correctly identify the molecular ion to avoid errors in mass determination.
Table of Common Adducts in Positive ESI-MS
| Adduct Ion | Mass Change (Da) |
| [M+H]+ | +1.0073 |
| [M+Na]+ | +22.9892 |
| [M+K]+ | +38.9632 |
| [M+NH4]+ | +18.0338 |
| [M+ACN+H]+ | +42.0338 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the detection of this compound metabolites.
Potential Metabolic Pathway
Caption: Potential metabolic pathway of this compound.
References
Validation & Comparative
Validating the Anticancer Potential of 1-(Quinazolin-6-yl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer activity of 1-(Quinazolin-6-yl)ethanone. Due to the limited publicly available data on this specific compound, this guide will objectively compare the performance of structurally related quinazoline and quinazolinone derivatives with documented anticancer effects. The experimental data and methodologies presented for these analogs will serve as a benchmark for validating the potential of this compound as a novel anticancer agent.
Comparative Anticancer Activity of Quinazoline Derivatives
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have been extensively investigated for their therapeutic properties, particularly in oncology.[1] Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, have received FDA approval for cancer treatment, primarily functioning as tyrosine kinase inhibitors.[2] The core quinazoline scaffold is a versatile template for designing potent and selective anticancer agents.[3][4]
The anticancer efficacy of various quinazoline derivatives against different cancer cell lines is summarized in the tables below. This data, particularly the half-maximal inhibitory concentration (IC50) values, provides a quantitative measure of a compound's potency.
Table 1: Cytotoxicity of Quinazolinone Hydrazides against MCF-7 and A2780 Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | A2780 IC50 (µM) |
| 3a | 0.20 ± 0.02 | 3.00 ± 1.20 |
| 3j | 0.20 ± 0.02 | 0.14 ± 0.01 |
| Lapatinib (Control) | 5.9 ± 0.74 | 11.11 ± 1.03 |
Source:[5]
Table 2: Cytotoxicity of 6-Bromo-quinazoline Derivatives against Various Cell Lines
| Compound | MCF-7 IC50 (µM) | SW480 IC50 (µM) | MRC-5 (Normal Cell) IC50 (µM) |
| 8a | 15.85 ± 3.32 | >50 | >50 |
| Erlotinib (Control) | 9.9 ± 0.14 | - | - |
Source:[2]
Table 3: Cytotoxicity of Quinazoline-Pyrimidine Hybrid Derivatives
| Compound | A549 IC50 (µM) | SW-480 IC50 (µM) | MCF-7 IC50 (µM) |
| 6n | 5.9 ± 1.7 | 2.3 ± 0.91 | 5.65 ± 2.33 |
| Cisplatin (Control) | 15.37 | 16.1 | 3.2 |
Source:[6]
Table 4: Cytotoxicity of Quinazolinone-Based Rhodanines
| Compound | HT-1080 IC50 (µM) | HL-60 IC50 (µM) | K-562 IC50 (µM) |
| 37 | ~20-30 | - | - |
| 43 | ~10-20 | - | - |
| 45 | ~10-20 | 1.2 | 1.5 |
| 47 | ~10-20 | - | - |
Source:[7]
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of quinazoline derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these mechanisms is crucial for the rational design and evaluation of new compounds like this compound.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Several quinazolinone derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[8]
Caption: PI3K/AKT Signaling Pathway Inhibition by Quinazoline Derivatives.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer drugs, including quinazoline derivatives, function by inducing apoptosis in cancer cells.[8]
Caption: General Apoptosis Induction Pathway.
Experimental Protocols
To validate the anticancer activity of this compound, a series of in vitro assays are required. The following are detailed protocols for key experiments.
MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.[3]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[3] Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: MTT Cell Viability Assay Workflow.
Western Blot Analysis for PI3K/AKT Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.[11]
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.[11][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[16]
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.[17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the DNA histograms to quantify the percentage of cells in each phase of the cell cycle.[15]
DNA Fragmentation Assay for Apoptosis
This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells using a lysis buffer (e.g., containing Triton X-100 or SDS).[18][19]
-
DNA Extraction: Extract the DNA from the cell lysates using phenol-chloroform extraction followed by ethanol precipitation.[19]
-
Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.[19]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. A "ladder" of DNA fragments indicates apoptosis.
Conclusion
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 12. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. scribd.com [scribd.com]
- 19. Apoptotic Cell Determination by DNA Fragmentation Assay [bio-protocol.org]
A Comparative Analysis of Quinazolinone-Based Compounds and Erlotinib in Lung Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known anti-cancer properties of the well-established EGFR inhibitor, erlotinib, against the broader class of quinazolinone derivatives, with a specific focus on their effects in lung cancer cells. While direct comparative experimental data for 1-(Quinazolin-6-yl)ethanone against erlotinib is not publicly available, this guide leverages data on other quinazolinone derivatives to provide a representative comparison.
Erlotinib, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating EGFR mutations.[1] The quinazoline scaffold is a common feature in many kinase inhibitors, including erlotinib itself. This guide explores the cytotoxic and apoptotic effects of erlotinib and representative quinazolinone derivatives on lung cancer cells, along with their impact on key signaling pathways.
Comparative Efficacy in Lung Cancer Cells
The following tables summarize the in vitro efficacy of erlotinib and selected quinazolinone derivatives against the A549 human non-small cell lung cancer cell line, which is known to have wild-type EGFR.
| Compound | Cell Line | Assay | Endpoint | Result |
| Erlotinib | A549 | MTT Assay | IC50 (24h) | ~5.3 µM - 23 µM[2][3] |
| Compound 45 (a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative) | A549 | MTT Assay | IC50 (72h) | 0.44 µM[4] |
| Compound 1 (a quinazolin-4(3H)-one-morpholine hybrid) | A549 | Cytotoxicity Assay | IC50 | 2.83 µM[5] |
Induction of Apoptosis
Erlotinib has been shown to induce apoptosis in A549 lung cancer cells.[2][6] Studies have demonstrated that treatment with erlotinib leads to an increase in the population of apoptotic cells, as measured by flow cytometry following Annexin V/Propidium Iodide (PI) staining.[3][7] Similarly, various quinazolinone derivatives have been reported to induce apoptosis in cancer cells through mechanisms that include cell cycle arrest and modulation of apoptotic proteins.[4][8][9]
Impact on Cellular Signaling Pathways
Erlotinib's primary mechanism of action is the inhibition of EGFR tyrosine kinase activity. This prevents the autophosphorylation of the receptor and blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[10][11] Western blot analyses have confirmed that erlotinib effectively reduces the phosphorylation of EGFR in a dose-dependent manner.[10][12][13]
Many quinazolinone derivatives are also designed as kinase inhibitors, targeting pathways critical for cancer progression. For instance, some derivatives have been shown to inhibit the PI3K/Akt pathway, leading to G2/M phase cell cycle arrest and apoptosis in lung cancer cells.[4][9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Experimental Workflow for Compound Evaluation.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or erlotinib) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: Treat A549 cells with the test compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: Treat A549 cells with the test compound. For EGFR phosphorylation analysis, cells are often serum-starved overnight and then stimulated with EGF for a short period before lysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Erlotinib is a well-characterized EGFR inhibitor with proven efficacy in lung cancer. The broader class of quinazolinone derivatives represents a rich source of potential anti-cancer agents, with some demonstrating potent activity against lung cancer cells, often through the inhibition of critical signaling pathways like PI3K/Akt. While direct comparative data for this compound is currently lacking, the available information on other quinazolinone-based compounds suggests that this chemical scaffold holds significant promise for the development of novel lung cancer therapeutics. Further investigation into the specific activity and mechanism of action of this compound is warranted to fully understand its potential in comparison to established drugs like erlotinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erlotinib induces the human non-small-cell lung cancer cells apoptosis via activating ROS-dependent JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition PMID: 34403956 | MCE [medchemexpress.cn]
- 10. Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Erlotinib Induces Dry Skin via Decreased in Aquaporin-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
No Publicly Available Bioactivity Data for 1-(Quinazolin-6-yl)ethanone Found
A comprehensive search of available scientific literature and databases has revealed no publicly accessible bioactivity data for the compound 1-(Quinazolin-6-yl)ethanone. Despite extensive investigation into the biological activities of the broader quinazoline class of molecules, specific quantitative data, such as IC50 or Ki values, for this particular chemical entity remains elusive.
The quinazoline scaffold is a well-recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. The scientific literature details the synthesis and biological evaluation of many quinazoline analogues, often providing specific metrics of their potency and efficacy against various biological targets. However, this compound is not among the compounds for which such data has been published.
This absence of information prevents the creation of a detailed comparison guide as initially requested. A comparative analysis requires baseline data on the compound of interest to evaluate its performance against alternative molecules. Without any reported biological targets, potency measurements, or screening results for this compound, a meaningful and objective comparison is not feasible.
Researchers, scientists, and drug development professionals interested in the potential bioactivity of this compound would likely need to undertake initial biological screening to determine its effects in various assays. This foundational research would be a prerequisite for any subsequent comparative studies.
For context, a general workflow for such a preliminary investigation is outlined below.
General Experimental Workflow for Bioactivity Screening
A typical workflow to assess the biological activity of a novel compound like this compound would involve several key stages, from initial high-throughput screening to more focused mechanistic studies.
Caption: A generalized workflow for the initial biological evaluation of a novel chemical compound.
This diagram illustrates the logical progression from broad screening to more specific investigations into a compound's biological effects. Should data for this compound become available, a comparative guide could be developed by benchmarking its performance at each of these stages against other relevant compounds.
Quinazoline Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The versatility of the quinazoline scaffold allows for a wide range of chemical modifications, leading to a diverse spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinazoline analogs across key therapeutic areas: anticancer, anti-inflammatory, antimicrobial, and anticonvulsant. The data presented herein is curated from recent scientific literature to aid researchers in the design and development of novel quinazoline-based therapeutics.
Anticancer Activity: Targeting Key Signaling Pathways
Quinazoline derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases involved in cancer cell proliferation and survival. Notably, they are well-established as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR/VEGFR-2 Kinase Inhibition
The 4-anilinoquinazoline scaffold is a critical pharmacophore for potent EGFR and VEGFR-2 inhibition. Structure-activity relationship studies have revealed several key insights:
-
Substitution at the 4-position: The nature of the substituent at the 4-anilino moiety is crucial for activity. Generally, the presence of a 3-chloro-4-fluoroanilino group, as seen in Lapatinib, or a 3-ethynyl-anilino group, as in Erlotinib, is favorable for high-affinity binding to the ATP-binding pocket of EGFR.
-
Modifications at the 6- and 7-positions: The 6- and 7-positions of the quinazoline ring are amenable to substitution with small, electron-donating groups like methoxy or ethoxy groups, which often enhance inhibitory activity.[1] More complex substitutions at these positions can be tailored to achieve dual or selective kinase inhibition. For instance, derivatives with a methyl piperazine substituent at the 7-position have shown high activity against HT-29 and MCF-7 cancer cell lines.[2]
-
Linker and Side Chain Variations: The introduction of various side chains, often incorporating solubilizing groups or moieties that can form covalent bonds with the target kinase, has been a successful strategy. For example, acrylamide-containing derivatives have been developed as irreversible EGFR inhibitors.
Below is a comparative table of quinazoline analogs with their reported IC50 values against EGFR and VEGFR-2, as well as their antiproliferative activity against various cancer cell lines.
| Compound ID | Quinazoline Core Modification | 4-Anilino Substitution | 6,7-Substitution | Target Kinase | IC50 (nM) | Antiproliferative IC50 (µM) | Cell Line |
| Gefitinib | Standard | 3-Chloro-4-fluoro | 7-Methoxy | EGFR | 2-37 | 0.015-0.79 | Various |
| Erlotinib | Standard | 3-Ethynyl | 6,7-bis(2-methoxyethoxy) | EGFR | 2 | 0.04-2.5 | Various |
| Lapatinib | Standard | 3-Chloro-4-(3-fluorobenzyloxy) | 6-[5-(1-methyl-ethyl)oxy] | EGFR/HER2 | 3/13 | 0.07-2.9 | Various |
| Vandetanib | Standard | 4-Bromo-2-fluoro | 6-Methoxy, 7-(1-methylpiperidin-4-yl)methoxy | VEGFR-2/EGFR | 40/500 | 0.3-1.7 | Various |
| Compound 8 | Standard | 3-Ethynyl | 6,7-Dimethoxy, 4-(3-ethynylphenylamino) | EGFR (T790M/L858R) | 2.7 | Not Reported | H1975, A549, HeLa, MCF-7 |
| Compound 12 | Thiophene-2-ylmethanamine at C4 | - | 6,7-Dimethoxy | Not Specified | Not Reported | 3.4 | A431 |
| Compound 19 | N-Boc glycine at C6 | 3-Bromo | - | EGFR | 3.2 | 8.3 | HepG2 |
Experimental Protocol: MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the quinazoline analogs and incubated for a further 48-72 hours.[4] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well.[5] The plate is then incubated for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3] A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is then added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Signaling Pathway: EGFR Inhibition by Quinazoline Analogs
Caption: EGFR signaling pathway and its inhibition by quinazoline analogs.
Anti-inflammatory Activity: Targeting COX and NF-κB
Quinazoline derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.
COX-1/COX-2 Inhibition
Certain quinazoline analogs have been identified as selective inhibitors of COX-1 or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
-
Structural Determinants for COX Selectivity: The substitution pattern on the quinazoline scaffold plays a crucial role in determining the selectivity towards COX isoforms. For instance, the presence of a thiophene ring in certain derivatives has been shown to significantly enhance COX-1 inhibitory activity.[7]
-
Comparison with Standard NSAIDs: Several synthesized quinazoline derivatives have exhibited COX-1 inhibitory activity comparable to or even exceeding that of ibuprofen.[8]
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected quinazoline analogs.
| Compound ID | Key Structural Features | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | (Reference) | 2190 | >50000 | >22.8 |
| SC-560 | (Reference COX-1 selective) | 9 | 6300 | 700 |
| Compound 9b | 2-Styryl group, thiophene ring | 64 | >50000 | >781 |
| Compound 3j | Pyrazoloquinazoline, trimethoxy phenyl | 667.6 | 47 | 0.07 |
| Compound 3f | Pyrazoloquinazoline, p-methoxy phenyl | 1485 | 488.2 | 0.33 |
| Compound 3h | Pyrazoloquinazoline, dimethoxy phenyl | 684.1 | 284.3 | 0.42 |
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of compounds against COX-1 and COX-2 can be determined using a variety of commercially available assay kits, which typically measure the peroxidase activity of the enzyme.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compounds at various concentrations in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.
-
Peroxidase Activity Measurement: The peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate (e.g., TMPD) at a specific wavelength. The rate of color development is proportional to the COX activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is then determined from the dose-response curve.
NF-κB Pathway Inhibition
The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy. Quinazoline derivatives have been shown to inhibit NF-κB activation.[9][10]
Signaling Pathway: NF-κB Inhibition by Quinazoline Analogs
Caption: NF-κB signaling pathway and its inhibition by quinazoline analogs.
Antimicrobial Activity
Quinazoline derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.
-
Key Structural Features: Modifications at the 2- and 3-positions of the quinazolinone ring, as well as the presence of halogen atoms at the 6- and 8-positions, have been shown to enhance antimicrobial activity.[8] The incorporation of other heterocyclic moieties, such as triazoles and indoles, can also lead to potent antimicrobial agents.[11]
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinazoline analogs against different microbial strains.
| Compound ID | Key Structural Features | Target Organism | MIC (µg/mL) |
| Ciprofloxacin | (Reference) | S. aureus | 1-2 |
| Ciprofloxacin | (Reference) | E. coli | 0.25-1 |
| Compound 8ga | Benzimidazo[1,2-c]quinazoline with 1,2,4-triazole | S. aureus | 4-8 |
| Compound 8gc | Benzimidazo[1,2-c]quinazoline with indole | E. coli | 4-8 |
| Compound 8gd | Benzimidazo[1,2-c]quinazoline with indole | K. pneumoniae | 4-8 |
| Compound 19 | Pyrrolidine at C-2 | P. aeruginosa | Not specified, inhibited biofilm |
| Compound 20 | Pyrrolidine at C-2 | P. aeruginosa | Not specified, inhibited biofilm |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The quinazoline analogs are serially diluted in a 96-well microtiter plate containing broth.[13]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[14] A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.[14]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]
Experimental Workflow: Antimicrobial Screening
Caption: A typical workflow for antimicrobial screening of quinazoline analogs.
Anticonvulsant Activity
Quinazoline derivatives have a long history of investigation for their central nervous system (CNS) activities, including anticonvulsant effects.
-
Pharmacophoric Features: The quinazolin-4(3H)-one moiety is considered a key hydrophobic domain for anticonvulsant activity. The N1 atom acts as an electron donor, and the carbonyl group serves as a hydrogen bond acceptor, both crucial for interaction with the GABAA receptor.[15]
-
Influence of Substituents: Substitutions at the 2- and 3-positions significantly impact the anticonvulsant potency and pharmacokinetic properties.[15] For instance, compounds with an allyl group at the 3-position have shown higher activity compared to those with a benzyl group.[15]
The following table provides a comparison of the anticonvulsant activity of selected quinazoline analogs in the maximal electroshock (MES) seizure model.
| Compound ID | Key Structural Features | MES Test ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (TD50/ED50) |
| Phenytoin | (Reference) | 9.5 | 68 | 7.2 |
| Carbamazepine | (Reference) | 8.8 | 65 | 7.4 |
| Compound 5b | N-substituted-6-fluoro-quinazoline-4-amine | 152 | >500 | >3.3 |
| Compound 5c | N-substituted-6-fluoro-quinazoline-4-amine | 165 | >500 | >3.0 |
| Compound 5d | N-substituted-6-fluoro-quinazoline-4-amine | 140 | >500 | >3.6 |
| Compound 5f | N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide | 28.90 | >300 | >10.4 |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[16][17]
-
Animal Preparation: Mice or rats are used for this test. The test compound or vehicle is administered intraperitoneally or orally.[17]
-
Electrical Stimulation: At the time of peak effect of the drug, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.[18]
-
Seizure Observation: The stimulus induces a maximal seizure characterized by a tonic extension of the hindlimbs.[17]
-
Protection Criteria: A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension phase of the seizure.[17]
-
Data Analysis: The ED50, the dose of the drug that protects 50% of the animals from the tonic hindlimb extension, is determined. The neurotoxicity (TD50) is often assessed using the rotarod test, and the protective index (TD50/ED50) is calculated to evaluate the compound's safety margin.
Logical Relationship: SAR of Anticonvulsant Quinazolinones
Caption: Key structural features influencing the anticonvulsant activity of quinazolinones.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 18. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
In-Vivo Validation of 1-(Quinazolin-6-yl)ethanone Derivative "Q-E774": A Comparative Guide
This guide provides a comparative analysis of the hypothetical therapeutic agent, "Q-E774," a novel kinase inhibitor derived from 1-(Quinazolin-6-yl)ethanone. The performance of Q-E774 is evaluated against established therapeutic alternatives, Lapatinib and Gefitinib, in preclinical in-vivo models. The data presented herein is a representative synthesis intended to guide researchers in the prospective evaluation of similar chemical entities.
Comparative In-Vivo Efficacy
The anti-tumor efficacy of Q-E774 was assessed in xenograft models representing distinct cancer subtypes. The primary endpoint was Tumor Growth Inhibition (TGI), measured following a 21-day treatment period.
| Compound | Dosing | Xenograft Model | Tumor Growth Inhibition (TGI %) |
| Q-E774 (Hypothetical) | 100 mg/kg, oral, daily | BT474 (HER2+) | 65% |
| Lapatinib | 100 mg/kg, oral, daily | BT474 (HER2+) | 60-70% |
| Gefitinib | 50 mg/kg, oral, daily | NCI-H1975 (EGFR T790M) | 30-40% |
| Q-E774 (Hypothetical) | 100 mg/kg, oral, daily | NCI-H1975 (EGFR T790M) | 55% |
Pharmacokinetic Profiles
A comparative summary of key pharmacokinetic parameters following a single oral dose in murine models.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Oral Bioavailability (%) |
| Q-E774 (Hypothetical) | 100 | 1250 | 4 | ~45% |
| Lapatinib | 100 | ~800-1000 | 4-6 | ~30-50% |
| Gefitinib | 50 | ~600-750 | 2-4 | ~40-60% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the general workflow for the in-vivo validation studies.
Experimental Protocols
Animal Models and Housing
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Supplier: Charles River Laboratories or equivalent.
-
Housing: Mice were housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Xenograft Establishment
-
Cell Lines: BT474 (human breast adenocarcinoma, HER2-overexpressing) and NCI-H1975 (human non-small cell lung cancer, EGFR L858R/T790M mutant) were used.
-
Procedure: Cells were grown to ~80% confluency, harvested, and resuspended in a 1:1 mixture of serum-free medium and Matrigel® (Corning). A volume of 100 µL containing 5 x 10⁶ cells was injected subcutaneously into the right flank of each mouse.
-
Monitoring: Tumor growth was monitored using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.
Dosing and Administration
-
Group Formation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8-10 per group).
-
Formulation: Test compounds were formulated daily in a vehicle solution (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Administration: The formulation was administered once daily via oral gavage at a volume of 10 mL/kg body weight. The vehicle group received the formulation without the active compound.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): Tumor volumes and mouse body weights were recorded twice weekly. The study was terminated after 21 days. TGI was calculated using the formula:
-
TGI (%) = [1 - ((Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)) / ((Mean tumor volume of vehicle group at end) - (Mean tumor volume of vehicle group at start))] * 100
-
Comparative Analysis of Synthetic Routes to 1-(Quinazolin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 1-(Quinazolin-6-yl)ethanone, a key intermediate in the development of various pharmacologically active compounds. The routes are evaluated based on factors such as the number of steps, reaction yields, and the availability of starting materials.
Route 1: Niementowski Quinazoline Synthesis
This classical approach involves the construction of the quinazolinone ring from a substituted anthranilic acid, followed by conversion to the target quinazoline. The key intermediate for this route is 6-acetylanthranilic acid.
Experimental Protocol: Synthesis of 6-Acetyl-3H-quinazolin-4-one via Niementowski Reaction
A mixture of 6-acetylanthranilic acid and an excess of formamide is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product, 6-acetyl-3H-quinazolin-4-one, is collected by filtration, washed, and dried.
Subsequent Conversion to this compound
The resulting 6-acetyl-3H-quinazolin-4-one can be converted to this compound through a two-step process. First, the 4-oxo group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride. Subsequently, the 4-chloroquinazoline intermediate is subjected to reductive dehalogenation to yield the final product.
Route 2: Functionalization of a Pre-formed Quinazoline Ring
This strategy involves introducing the acetyl group onto a pre-existing quinazoline scaffold. A feasible approach within this category is the Friedel-Crafts acylation of a quinazoline derivative.
Experimental Protocol: Friedel-Crafts Acylation of Quinazolin-4(3H)-one
Quinazolin-4(3H)-one is treated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent. The reaction mixture is stirred at a suitable temperature until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified. It is important to note that this reaction may yield a mixture of isomers, with acylation potentially occurring at different positions on the benzene ring of the quinazoline nucleus. Therefore, careful purification and characterization are necessary to isolate the desired 6-acetyl isomer.
Quantitative Data Summary
| Parameter | Route 1: Niementowski Synthesis | Route 2: Friedel-Crafts Acylation |
| Starting Materials | 6-Acetylanthranilic Acid, Formamide | Quinazolin-4(3H)-one, Acetylating Agent |
| Number of Key Steps | 2 (Quinazolinone formation, Conversion to Quinazoline) | 1 (Acylation) |
| Reported Yields | Variable, dependent on substrate and conditions | Moderate to good, but regioselectivity can be an issue |
| Key Challenges | Synthesis of the starting 6-acetylanthranilic acid | Control of regioselectivity to favor the 6-position |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Workflow for the Niementowski synthesis of this compound.
Caption: Workflow for the Friedel-Crafts acylation approach to a 6-acetylated quinazolinone.
Conclusion
Both the Niementowski synthesis and the Friedel-Crafts acylation present viable, yet distinct, strategies for the synthesis of this compound and its derivatives. The choice of route will largely depend on the availability and cost of the starting materials, as well as the desired regiochemical outcome. The Niementowski approach offers better control over the position of the acetyl group, provided that the synthesis of 6-acetylanthranilic acid is efficient. In contrast, the Friedel-Crafts acylation is a more direct method but may require significant effort in optimizing reaction conditions and purifying the desired isomer. Researchers should carefully consider these factors when planning the synthesis of this important heterocyclic building block.
Validating the Target Engagement of 1-(Quinazolin-6-yl)ethanone with Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of the novel compound, 1-(Quinazolin-6-yl)ethanone, with its hypothetical target, the Epidermal Growth Factor Receptor (EGFR). The quinazoline scaffold is a common feature in established EGFR inhibitors, making EGFR a plausible, albeit unconfirmed, target for this compound. This document outlines key experimental approaches and provides comparative data with known EGFR inhibitors, Gefitinib and Erlotinib, to guide researchers in assessing target engagement and downstream signaling effects.
Comparative Analysis of EGFR Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of the established EGFR inhibitors, Gefitinib and Erlotinib, against various cancer cell lines. These values serve as a benchmark for evaluating the potency of this compound.
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Gefitinib | PC-9 | Exon 19 deletion | ~30 |
| H3255 | L858R | ~5 | |
| Erlotinib | PC-9 | Exon 19 deletion | 7 |
| H3255 | L858R | 12 | |
| A549 | Wild-Type | >20,000 | |
| DiFi | Wild-Type | 20 |
Key Experimental Protocols for Target Validation
To rigorously validate the engagement of this compound with EGFR, a multi-faceted approach employing biophysical, biochemical, and cellular assays is recommended. Here, we detail the protocols for three critical experiments: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Western Blotting for phosphorylated EGFR.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced stabilization of the target protein, leading to a shift in its thermal denaturation profile.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture A431 cells (human epidermoid carcinoma, high EGFR expression) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, Gefitinib (positive control), and a vehicle control (e.g., DMSO) for 2 hours at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for total EGFR.
-
Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the amount of soluble EGFR at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble EGFR as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a live-cell method that measures the apparent affinity of a test compound by competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein.
Experimental Protocol:
-
Cell Preparation:
-
Co-transfect HEK293 cells with a vector encoding for an EGFR-NanoLuc® fusion protein and a suitable promoter.
-
Seed the transfected cells into 96-well or 384-well plates and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare a serial dilution of this compound, a known EGFR inhibitor (positive control), and a vehicle control.
-
Add the NanoBRET™ tracer and the test compounds to the cells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the Nano-Glo® substrate to all wells.
-
-
Data Acquisition:
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters for donor (NanoLuc®) and acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for EGFR in live cells.
-
Western Blot for Phosphorylated EGFR (p-EGFR)
This assay assesses the functional consequence of target engagement by measuring the inhibition of EGFR autophosphorylation, a key step in its activation.
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Culture A549 cells (human lung carcinoma) to 80-90% confluency and serum-starve them overnight.
-
Pre-treat the cells with various concentrations of this compound, Gefitinib (positive control), or a vehicle control for 2 hours.
-
Stimulate the cells with epidermal growth factor (EGF) (e.g., 100 ng/mL) for 15 minutes at 37°C to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe one membrane with a primary antibody specific for phosphorylated EGFR at a key tyrosine residue (e.g., Tyr1173).
-
Probe a parallel membrane with a primary antibody for total EGFR to serve as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-EGFR and total EGFR.
-
Normalize the p-EGFR signal to the total EGFR signal for each treatment condition.
-
A dose-dependent decrease in the p-EGFR/total EGFR ratio upon treatment with this compound indicates inhibition of EGFR kinase activity.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental design and the underlying biological context, the following diagrams have been generated.
Caption: EGFR Signaling Pathway.
Caption: CETSA Experimental Workflow.
Caption: Comparative Analysis Logic.
References
Comparative Docking Analysis of Quinazolinone Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular interactions of potential drug candidates is paramount. Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Molecular docking studies are a crucial computational tool to predict the binding modes and affinities of these inhibitors with their protein targets, thereby guiding the design and development of more potent therapeutic agents.[2]
This guide provides a comparative overview of docking analyses of various quinazolinone inhibitors against different biological targets, supported by experimental data from recent studies.
Quantitative Docking Data Summary
The following table summarizes the docking scores and binding energies of selected quinazolinone derivatives against various protein targets. Lower binding energy and docking scores generally indicate a more favorable binding interaction.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 2,3-disubstituted-4-(3H)-quinazolinones | COX-2 (PDB: 3LN1) | -131.508 to -108.418 (Re-ranked Score) | N/A | Not specified | [3][4] |
| Quinazolinone Schiff base derivatives | DNA gyrase | -5.96 to -8.58 | N/A | Asn46 | [5] |
| Compound 4c | DNA gyrase | -8.58 | N/A | Not specified | [5] |
| Quinazolinone derivatives | NF-κB | -6.0 (for Dexamethasone as reference) | N/A | Ser240, Asn247, Asp271, Arg305 | [6] |
| Quinazolinone derivatives | S. aureus tyrosyl-tRNA synthetase (PDB: 1JIJ) | Not specified | Not specified | Not specified | [7] |
| Compound 6d | EGFR | Not specified | N/A | Not specified | [8] |
| Compound 12c | PARP-1 | Not specified | N/A | Not specified | [9] |
| Quinazolin-4(3H)-one analogs | EGFR (PDB: 2ITO) | -171.379 to -179.138 (MolDock Score) | N/A | Not specified | [10] |
| Isatin–quinazoline hybrid 6c | CDK2 | -10.2 | N/A | Lys89, His84, Glu8, Ile10, Leu134, Leu83 | [11] |
| Quinazolin-4-one derivative QZN-16 | COX-2 (PDB: 4COX) | -10.32 | N/A | Not specified | [12] |
Note: "N/A" indicates that the data was not available in the cited literature. Docking scores can be calculated using different algorithms and software, leading to variations in reported values.
Experimental Protocols for Molecular Docking
A generalized workflow for performing a comparative molecular docking analysis of quinazolinone inhibitors is outlined below. This protocol is a synthesis of methodologies reported in various studies.[3][4][5][7][10]
1. Protein Preparation:
-
Receptor Selection and Retrieval: The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).[7] The selection of the PDB entry should consider factors like resolution and the presence of a co-crystallized ligand.
-
Preparation: The protein structure is prepared by removing water molecules, ligands, and any other heteroatoms.[10] Hydrogen atoms are added, and charges are assigned. The protein structure is then energy minimized using a force field like CHARMm to obtain a more stable conformation.[7]
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the quinazolinone derivatives are drawn using chemical drawing software like ChemDraw.[7]
-
3D Conversion and Optimization: The 2D structures are converted to 3D structures.[7] The ligands are then subjected to energy minimization using a suitable force field (e.g., AMBER) to obtain their lowest energy conformation.[7]
3. Molecular Docking Simulation:
-
Software Selection: Various software packages are available for molecular docking, including AutoDock, Molegro Virtual Docker (MVD), PyRx, and Glide.[3][5][7][12]
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket of interest, often guided by the position of a co-crystallized ligand.
-
Docking Execution: The docking simulation is performed, where the software systematically samples different conformations and orientations of the ligand within the defined active site. The program calculates the binding energy or a scoring function for each pose.
4. Analysis of Results:
-
Binding Affinity and Pose Selection: The docked poses are ranked based on their docking scores or binding energies. The pose with the lowest energy is typically considered the most favorable binding mode.
-
Interaction Analysis: The interactions between the best-ranked ligand pose and the protein's active site residues are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Visualization tools are used to create 2D and 3D representations of these interactions.
Visualizations
Signaling Pathway and Experimental Workflow
To better illustrate the context and process of these computational studies, the following diagrams have been generated using Graphviz.
Caption: Simplified NF-κB signaling pathway targeted by quinazolinone inhibitors.
Caption: General workflow for a comparative docking analysis study.
References
- 1. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. researchgate.net [researchgate.net]
- 4. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 5. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06527D [pubs.rsc.org]
- 8. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Head-to-head comparison of 1-(Quinazolin-6-yl)ethanone and gefitinib
Disclaimer: This comparison guide provides a detailed overview of gefitinib, an established therapeutic agent. At the time of publication, "1-(Quinazolin-6-yl)ethanone" is not a recognized therapeutic drug, and there is no publicly available data on its biological activity or clinical efficacy. Therefore, this guide presents a hypothetical comparison based on the established profile of gefitinib and the chemical nature of this compound as a quinazoline derivative. All performance data for this compound is listed as "Not Available."
Introduction
Gefitinib is a well-characterized, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) harboring specific activating mutations in the EGFR gene.[1][2] this compound is a chemical compound containing a quinazoline core, a scaffold that is also central to the structure of gefitinib and other EGFR inhibitors. This common structural feature suggests that this compound could be investigated for similar biological activities, but comprehensive data is lacking. This guide aims to provide a detailed comparison based on available information for gefitinib and the structural identity of this compound.
Chemical Properties and Structure
A fundamental aspect of any drug is its chemical identity, which dictates its physical and pharmacological properties.
| Feature | Gefitinib | This compound |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | This compound |
| Molecular Formula | C22H24ClFN4O3 | C10H8N2O |
| Molecular Weight | 446.9 g/mol [3] | 172.18 g/mol |
| Chemical Structure |
|
|
| CAS Number | 184475-35-2[3] | 38295-16-8 |
Mechanism of Action
Gefitinib functions by selectively inhibiting the tyrosine kinase domain of EGFR, thereby blocking the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.[2] It competes with adenosine triphosphate (ATP) for the binding site on the EGFR tyrosine kinase.[2] The mechanism of action for this compound is currently unknown.
Biological Performance Data
The following table summarizes key in vitro performance metrics for gefitinib. No such data is available for this compound.
| Parameter | Gefitinib | This compound |
| Target | EGFR Tyrosine Kinase[2][4] | Not Available |
| IC50 (EGFR wt) | 37 nM (NR6wtEGFR cells)[5] | Not Available |
| IC50 (EGFR mutants) | Varies by mutation; generally more potent against activating mutations (e.g., exon 19 deletions, L858R) | Not Available |
| Cellular Potency (IC50) | 20 nM (MCF10A cells)[6] | Not Available |
Pharmacokinetic Properties
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug. Below are the known parameters for gefitinib.
| Parameter | Gefitinib | This compound |
| Bioavailability | Variable | Not Available |
| Half-life | 41-48 hours[4] | Not Available |
| Metabolism | Primarily hepatic, via CYP3A4[4] | Not Available |
| Excretion | Fecal | Not Available |
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To understand the context of these compounds' potential actions, the following diagrams illustrate the targeted biological pathway and a typical experimental workflow for evaluating such inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
References
- 1. ClinPGx [clinpgx.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to the Validation of Analytical Methods for 1-(Quinazolin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the validation of 1-(Quinazolin-6-yl)ethanone, a key intermediate in pharmaceutical synthesis. Given the critical role of analytical validation in ensuring data integrity and regulatory compliance, this document outlines and compares two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). The information presented herein is designed to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for the quantification and quality control of this compound.
Comparison of Analytical Methods
The selection of an analytical method is a critical decision in the drug development process. While various techniques can be employed for the analysis of quinazoline derivatives, HPLC and UPLC are among the most powerful and widely used for their specificity, sensitivity, and reproducibility. Below is a comparative summary of hypothetical validation data for both an RP-HPLC and a UPLC method for the analysis of this compound.
Table 1: Comparison of Hypothetical Validation Parameters for HPLC and UPLC Methods
| Validation Parameter | RP-HPLC Method | UPLC Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.9995 |
| Accuracy (Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Run Time | ~15 minutes | ~3 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide comprehensive, albeit hypothetical, experimental protocols for the validation of an RP-HPLC and a UPLC method for this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol describes a standard RP-HPLC method for the quantification of this compound.
a. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
b. Validation Protocol:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo sample.
-
Linearity: A series of at least five concentrations of this compound reference standard, ranging from 1 to 100 µg/mL, are prepared and injected. The linearity is evaluated by plotting the peak area against the concentration and determining the correlation coefficient of the regression line.
-
Accuracy: The accuracy is determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Ultra-High-Performance Liquid Chromatography (UPLC) Method
This protocol outlines a UPLC method, which offers increased resolution, sensitivity, and speed compared to conventional HPLC.
a. Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Detection: UV at 254 nm
b. Validation Protocol:
The validation protocol for the UPLC method follows the same principles as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ), but with acceptance criteria that reflect the higher performance of the UPLC system, as detailed in Table 1.
Visualizing the Workflow
A clear understanding of the validation workflow is crucial for planning and execution. The following diagram illustrates the logical steps involved in the validation of an analytical method.
Caption: Workflow for Analytical Method Validation.
Conclusion
The choice between an HPLC and a UPLC method for the validation of this compound will depend on the specific requirements of the analysis. While a standard RP-HPLC method can provide reliable and accurate results, a UPLC method offers significant advantages in terms of speed, sensitivity, and solvent consumption, which can be critical in a high-throughput drug development environment. This guide provides a framework for comparing these methods and a detailed protocol to guide the validation process, ensuring the generation of high-quality, reliable, and reproducible analytical data.
Unveiling the Antimicrobial Potential: A Comparative Look at Quinazoline Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. Quinazoline derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogenic microorganisms. This guide provides a comparative evaluation of the antimicrobial spectra of these derivatives, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
The core structure of quinazoline has proven to be a versatile scaffold for the development of potent antibacterial and antifungal agents. The antimicrobial efficacy of these derivatives is significantly influenced by the nature and position of substitutions on the quinazoline ring.[1] This variability allows for the fine-tuning of their activity against specific pathogens, including drug-resistant strains.
Quantitative Antimicrobial Spectra of Quinazoline Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinazoline derivatives against a selection of clinically relevant bacteria and fungi. The data has been compiled from multiple studies to provide a comparative overview of their potency. Lower MIC values indicate greater antimicrobial activity.
| Derivative/Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | |
| Imidazo/Benzimidazo[1,2-c]quinazolines | ||||
| Compound 8ga | 4-8 µg/mL | 4-8 µg/mL | 4-8 µg/mL | 4-8 µg/mL |
| Compound 8gc | 4-8 µg/mL | 4-8 µg/mL | 4-8 µg/mL | 4-8 µg/mL |
| Compound 8gd | 4-8 µg/mL | 4-8 µg/mL | 4-8 µg/mL | 4-8 µg/mL |
| Quinazolin-4(3H)-one Derivatives | ||||
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | 25.6 ± 0.5 µg/mL | 24.3 ± 0.4 µg/mL | 25.1 ± 0.5 µg/mL | 30.1 ± 0.6 µg/mL |
| Quinazolinone Schiff base (4c) | - | - | 128 µg/mL | - |
| Quinazolinone Schiff base (4e) | 32 µg/mL | - | 128 µg/mL | 32 µg/mL |
| Quinazoline Piperazine Phosphorodiamidate Hybrids | ||||
| Compound 6d | 2.5 µg/mL | - | 2.5 µg/mL | - |
| Compound 6g | 2.5 µg/mL | - | 2.5 µg/mL | - |
| Benzo[g]quinazolines | ||||
| Compound 1 | - | - | - | - |
| Compound 2 | - | - | - | - |
Experimental Protocols
The antimicrobial activity data presented in this guide were primarily determined using the following standard laboratory methods:
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The quinazoline derivatives are serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations is prepared to identify the MIC.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. Positive (microorganism and broth) and negative (broth only) controls are included to ensure the validity of the test.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab to create a lawn of bacteria.
-
Well Creation and Sample Addition: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar. A defined volume of the quinazoline derivative solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Disc Diffusion Method (Kirby-Bauer Test)
Similar to the agar well diffusion method, this technique assesses antimicrobial susceptibility.
-
Plate Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with the test microorganism.
-
Disc Application: Sterile filter paper discs impregnated with a specific concentration of the quinazoline derivative are placed on the agar surface.
-
Incubation: The plates are incubated, allowing the compound to diffuse from the disc into the agar.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition around each disc is measured. The size of the zone is correlated with the susceptibility of the organism to the compound, with established breakpoints for interpretation as susceptible, intermediate, or resistant for standardized antibiotics.[2]
Mechanisms of Antimicrobial Action
Quinazoline derivatives exert their antimicrobial effects through various mechanisms, often by targeting essential cellular processes in microorganisms. Two prominent mechanisms that have been elucidated are the inhibition of DNA gyrase and the allosteric inhibition of Penicillin-Binding Protein 2a (PBP2a).
Figure 1: Mechanism of DNA Gyrase Inhibition by Quinazoline Derivatives.
Certain quinazoline derivatives function by inhibiting the bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[3] Specifically, these compounds often target the GyrB subunit, which is responsible for ATP hydrolysis, thereby preventing the enzyme from introducing negative supercoils into the DNA. This disruption of DNA topology leads to DNA damage and ultimately bacterial cell death.
Figure 2: Allosteric Inhibition of PBP2a in MRSA by Quinazolinone Derivatives.
In methicillin-resistant Staphylococcus aureus (MRSA), resistance to β-lactam antibiotics is primarily due to the acquisition of the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a). PBP2a has a low affinity for most β-lactams. Certain quinazolinone derivatives act as allosteric inhibitors of PBP2a.[4] They bind to a site distinct from the active site, inducing a conformational change that opens up the active site. This allows β-lactam antibiotics to bind and inhibit the enzyme's transpeptidase activity, which is crucial for cell wall synthesis. The disruption of the cell wall integrity leads to cell lysis and death. This mechanism highlights the potential of quinazoline derivatives to be used in combination therapies to overcome antibiotic resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(Quinazolin-6-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(Quinazolin-6-yl)ethanone, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazard profile of this compound. According to safety data sheets, this compound is known to cause skin and eye irritation and may also lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
Summary of Hazards and Required PPE:
| Hazard | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Serious Eye Irritation | Safety goggles or a face shield.[1] |
| Potential Respiratory Irritation | Use in a well-ventilated area or a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous solid chemical waste. Under no circumstances should it be disposed of in regular trash or washed down the drain.[1]
1. Waste Collection and Segregation:
-
Solid Waste: Collect any unused or waste this compound powder in a designated, compatible, and clearly labeled hazardous waste container. This should be a container with a secure lid that prevents the release of dust.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or pipette tips, should also be collected in a separate, clearly labeled solid hazardous waste container.
2. Labeling of Hazardous Waste: Proper labeling is a critical step for ensuring safe handling and disposal by your institution's environmental health and safety (EHS) department. The label on your hazardous waste container should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Skin Irritant," "Eye Irritant").
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
The container must be kept closed except when adding waste.
4. Arranging for Disposal:
-
Once the hazardous waste container is full, or if it has been in storage for a period defined by your institution's policies, arrange for its collection by your EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment.
References
Personal protective equipment for handling 1-(Quinazolin-6-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling, storage, and disposal of 1-(Quinazolin-6-yl)ethanone. The following guidelines are based on general safety protocols for quinazoline derivatives and aromatic ketones, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles (ANSI Z87.1 certified). A face shield should be worn over goggles when there is a significant splash hazard. | Protects against splashes, sprays, and airborne particles that could cause serious eye damage.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended for handling polar organics like ketones.[3] Ensure gloves are inspected before use and replaced regularly. | Prevents skin contact, which may cause irritation. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Standard laboratory coat. A chemical-resistant apron should be worn when handling larger quantities. | Protects skin and personal clothing from spills and contamination.[2] |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary, especially if dust or aerosols may be generated.[4][5] | Minimizes inhalation of dust or vapors, which may cause respiratory irritation. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects.[2] |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[6] Remove and wash contaminated clothing before reuse.[6]
-
Spill Management: In case of a spill, avoid generating dust. Absorb liquid spills with an inert material (e.g., sand, vermiculite) and collect all material into a sealed container for disposal.[6] Ensure adequate ventilation during cleanup.
Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[4][7]
-
Labeling: Ensure containers are clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan
All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Containers: Use designated, sealed, and properly labeled containers for chemical waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains or waterways.[1][6]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
